6-amino-2H-1,4-benzoxazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGYMHEMLZMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377091 | |
| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-75-0 | |
| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its benzoxazinone core structure is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with insights into its synthesis and potential biological activities, to support its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 88-93 °C | |
| LogP (estimated) | ~0.3 (for 7-fluoro derivative) | [2] |
| pKa (predicted) | Due to the presence of an aromatic amine and an amide group, this compound is expected to have both a basic and an acidic pKa. The aromatic amine would have a pKa in the range of 4-5, while the amide N-H is weakly acidic with a pKa likely above 15. | |
| Solubility | While specific data for the 6-amino derivative is not readily available, related benzoxazinones show solubility in organic solvents like methanol and DMSO.[3] Due to the amino group, its solubility in aqueous solutions is expected to be pH-dependent. | |
| CAS Number | 89976-75-0 | [1] |
Experimental Protocols
General Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in open literature, a general synthetic strategy can be inferred from the synthesis of structurally related benzoxazinones, particularly fluorinated analogs.[4][5] The most common approach involves the reduction of a nitro-substituted precursor followed by intramolecular cyclization.
A plausible synthetic route is outlined below:
Note: This represents a generalized pathway. Specific reaction conditions, reagents, and purification methods would need to be optimized for the synthesis of the target compound.
Potential Biological Signaling Pathways
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been implicated in several important biological signaling pathways, suggesting potential therapeutic applications for this compound.
Nrf2-HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). Some benzoxazinone derivatives have been shown to modulate this pathway, suggesting a potential role in cytoprotection and anti-inflammatory responses.
DNA Damage Response Pathway
Several studies have indicated that certain benzoxazinone derivatives can induce DNA damage in cancer cells, leading to the activation of DNA damage response (DDR) pathways and ultimately apoptosis.[9][10] This suggests that this compound and its derivatives could be investigated as potential anticancer agents. The general mechanism involves the introduction of DNA lesions, which are recognized by sensor proteins that initiate a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger programmed cell death.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, while requiring further experimental validation, suggest it is a viable starting point for medicinal chemistry campaigns. The potential for this compound and its derivatives to modulate key signaling pathways, such as the Nrf2-HO-1 and DNA damage response pathways, highlights its relevance for research in areas including neurodegenerative diseases, inflammation, and oncology. This technical guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this versatile molecule.
References
- 1. 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one 103361-44-0 [sigmaaldrich.com]
- 2. 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | C8H7FN2O2 | CID 10313389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 [sigmaaldrich.com]
- 4. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]
- 5. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 6. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 7. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 89976-75-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its benzoxazinone core structure is a recognized pharmacophore, present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, with a focus on its potential as a scaffold in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 89976-75-0 | |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 88-93 °C | |
| Synonyms | 6-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one, 6-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine, 6-Amino-3-oxo-3,4-dihydrobenzo[1][2]oxazine, 6-Amino-4H-benzo[1][2]oxazin-3-one |
Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on synthetic strategies for similar benzoxazinones:[1][3]
-
Protection of the Amino Group: A suitably substituted 2-aminophenol is reacted with an acylating agent (e.g., acetic anhydride) to protect the amino group.
-
Nitration: The protected aminophenol undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
-
Alkylation: The phenolic hydroxyl group is alkylated with a haloacetylating agent, such as chloroacetyl chloride, in the presence of a base.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Deprotection: The protecting group on the initial amino function is removed, usually by acid or base hydrolysis.
-
Intramolecular Cyclization: The final ring closure to form the benzoxazinone is achieved through a base-mediated intramolecular nucleophilic substitution, where the newly deprotected amino group attacks the electrophilic carbon of the haloacetyl moiety.
Spectroscopic Data
While detailed spectral data from peer-reviewed articles for the specific target compound is limited in the search results, typical spectroscopic characteristics for the benzoxazinone core are well-established. Researchers should expect to see characteristic peaks in NMR, IR, and mass spectrometry that confirm the structure.
Biological Activity and Potential Applications
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key feature in a number of biologically active compounds.[4] While direct evidence for the biological activity of this compound is not extensively documented in the public domain, it serves as a crucial starting material for the synthesis of derivatives with significant therapeutic potential, particularly in the realm of anti-inflammatory agents.[2][5]
Role as a Scaffold for Anti-Inflammatory Agents
A recent study detailed the use of this compound as a foundational molecule for the synthesis of a series of novel 1,2,3-triazole-modified derivatives.[2][5] Several of these derivatives exhibited potent anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6]
Mechanism of Action of Derivatives: The Nrf2-HO-1 Signaling Pathway
The anti-inflammatory effects of the derivatives of this compound have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[7][8]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative or inflammatory stimuli, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including HO-1, leading to their transcription and translation.[10][11] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage and reduce the inflammatory response.[9]
The derivatives of this compound were shown to significantly activate this Nrf2-HO-1 pathway, leading to a reduction in LPS-induced reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory mediators.[2]
Caption: The Nrf2-HO-1 signaling pathway, a target for derivatives of this compound.
Experimental Protocol for Anti-Inflammatory Activity Screening
The following is a summarized experimental protocol based on the study of derivatives of this compound:[2]
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Cell Culture: BV-2 microglial cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (derivatives of this compound) for a specified period.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
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Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
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Quantitative PCR (qPCR): The expression levels of pro-inflammatory cytokine genes (e.g., IL-1β, IL-6, TNF-α) and inflammation-related enzyme genes (e.g., iNOS, COX-2) are measured by qPCR.
-
Western Blotting: The protein levels of iNOS, COX-2, and key components of the Nrf2-HO-1 pathway are determined by Western blotting.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe, such as DCFH-DA.
Conclusion
This compound is a valuable building block in medicinal chemistry. While its own biological activity profile is not extensively characterized, it serves as a key precursor for the synthesis of potent anti-inflammatory agents. The derivatives of this compound have been shown to act via the modulation of the Nrf2-HO-1 signaling pathway, a promising target for the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases. Further research into the synthesis of a broader range of derivatives and the exploration of their structure-activity relationships is warranted to fully exploit the therapeutic potential of this chemical scaffold.
References
- 1. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 10. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. Derivatives of this core have garnered significant attention for their potential as therapeutic agents. This technical guide focuses specifically on the biological activities of 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, a subset that has shown considerable promise in anti-inflammatory, anticancer, and antimicrobial applications. The presence of the amino group at the 6-position provides a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds with tunable biological activities. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental protocols to aid in further research and development.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step process. The core scaffold can be prepared from readily available starting materials, and the 6-amino group serves as a handle for further functionalization, such as the introduction of triazole moieties via click chemistry.
Synthesis of the Core Scaffold: this compound
A common route for the synthesis of the this compound core involves the reduction of a nitro precursor. For instance, a fluorinated analog, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, can be synthesized via a four-step reaction starting from 2-nitro-5-fluorophenol[1]. A more general approach involves the catalytic hydrogenation of a nitro-benzoxazinone precursor.
Synthesis of 1,2,3-Triazole Derivatives
The 6-amino group of the core scaffold is often utilized for further derivatization to enhance biological activity. A prominent example is the synthesis of 1,2,3-triazole-modified derivatives, which have shown potent anti-inflammatory and anticancer properties[2][3]. This synthesis involves the acylation of the 6-amino group with an alkyne-containing benzoic acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Synthetic workflow for 1,2,3-triazole derivatives.
Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
Several 1,2,3-triazole-modified derivatives of this compound have been shown to exhibit significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced BV-2 microglial cells[2]. The activity is often assessed by measuring the inhibition of nitric oxide (NO) production.
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Cell Viability (%) | Reference |
| e2 | 10 | 75.3 ± 3.1 | >95 | [2] |
| e16 | 10 | 82.1 ± 2.5 | >95 | [2] |
| e20 | 10 | 78.9 ± 4.2 | >95 | [2] |
| Resveratrol (Positive Control) | 20 | 57.98 ± 2.50 | >95 | [2] |
Anticancer Activity
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold linked to a 1,2,3-triazole moiety have been investigated for their anticancer potential, demonstrating the ability to induce DNA damage in tumor cells[3]. The cytotoxic activity of these compounds has been evaluated against various human cancer cell lines.
| Compound | Huh-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | SKOV3 (IC₅₀, µM) | Reference |
| c5 | 28.48 | >50 | >50 | >50 | >50 | [3][4] |
| c14 | 32.60 | >50 | >50 | >50 | >50 | [3][4] |
| c16 | 31.87 | >50 | >50 | >50 | >50 | [3][4] |
| c18 | 19.05 | >50 | >50 | >50 | >50 | [3][4] |
| 14b | - | 7.59 ± 0.31 | - | - | - | [4] |
| 14c | - | 18.52 ± 0.59 | - | - | - | [4] |
Antimicrobial Activity
While specific data for 6-amino derivatives is limited, the broader class of benzoxazine derivatives has shown promising antimicrobial activity. For instance, benzoxazine-6-sulfonamide derivatives have exhibited low minimum inhibitory concentrations (MIC) against various bacteria and fungi[5].
| Compound | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) | Reference |
| 1a, 1b, 1c, 1e, 1h | 31.25 - 62.5 | 31.25 - 62.5 | 31.25 - 62.5 | [5] |
| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | 31.25 - 62.5 | 31.25 - 62.5 | 31.25 - 62.5 | [5] |
Mechanism of Action
Anti-inflammatory Mechanism: Nrf2-HO-1 Signaling Pathway
The anti-inflammatory effects of this compound derivatives are, at least in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway[2]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by these derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1. This leads to a reduction in reactive oxygen species (ROS) and alleviates inflammation[2].
Caption: Nrf2-HO-1 signaling pathway activation.
Anticancer Mechanism: DNA Damage Induction
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anticancer effects by inducing DNA damage in tumor cells[3]. The planar structure of these molecules is thought to facilitate intercalation into the DNA, leading to the activation of DNA damage response pathways, which can ultimately trigger apoptosis (programmed cell death)[3].
Caption: DNA damage-induced apoptosis pathway.
Experimental Protocols
Synthesis of 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)benzamide
-
To a solution of 6-amino-2H-benzo[b][2][6]oxazin-3(4H)-one (1.0 eq) and 3-ethynylbenzoic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product[2].
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the alkyne-functionalized benzoxazinone derivative (1.0 eq) and the corresponding substituted azide (1.2 eq) in a mixture of t-BuOH and H₂O (1:1), add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target 1,2,3-triazole derivative[4][7][8].
Cell Viability (MTT) Assay
-
Seed BV-2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader[7][9].
Nitric Oxide (NO) Production (Griess) Assay
-
Seed BV-2 cells in a 96-well plate and pre-treat with test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water; mix equal volumes of A and B before use).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve of sodium nitrite[1][2][6].
Western Blot Analysis for Nrf2 and HO-1
-
Treat BV-2 cells with test compounds and/or LPS for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[10][11].
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the versatility of the 6-amino group for further derivatization make them attractive targets for drug discovery programs. The demonstrated anti-inflammatory and anticancer activities, coupled with an initial understanding of their mechanisms of action, provide a solid foundation for future research. This technical guide has summarized the key findings in this area, providing detailed protocols and quantitative data to facilitate the continued exploration and development of these potent bioactive molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to translate their therapeutic promise into clinical applications.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]
- 3. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 6-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside the experimental protocols utilized for their acquisition. Furthermore, a key signaling pathway associated with the biological activity of benzoxazinone derivatives, the Nrf2-HO-1 pathway, is elucidated.
Core Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.
Table 1: Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol [1] |
| Melting Point | 88-93 °C[1] |
| Appearance | Solid |
| CAS Number | 89976-75-0[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.2 | Singlet | N-H (amide) |
| ~6.8 | Doublet | Aromatic C-H |
| ~6.3 | Doublet of doublets | Aromatic C-H |
| ~6.2 | Doublet | Aromatic C-H |
| ~4.5 | Singlet | O-CH₂ |
| ~3.5 | Broad Singlet | NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~145 | Aromatic C-NH₂ |
| ~140 | Aromatic C-O |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C-N |
| ~110 | Aromatic C-H |
| ~105 | Aromatic C-H |
| ~68 | O-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretching (amine and amide) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1680-1650 | Strong | C=O stretching (amide) |
| 1620-1580 | Medium | N-H bending (amine) |
| 1550-1450 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | C-O stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular ion) |
| 136 | [M - CO]⁺ |
| 120 | [M - CO₂]⁺ |
| 108 | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range to include the molecular ion.
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Signaling Pathway: Nrf2-HO-1 Activation
Derivatives of 1,4-benzoxazin-3-one have been shown to exhibit biological activity through the modulation of various cellular signaling pathways. One of the key pathways implicated in the protective effects of these compounds against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway.
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] In the presence of oxidative or electrophilic stress, or upon interaction with activators like certain benzoxazinone derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[3][4] This binding initiates the transcription of these genes, including that for Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[3][4] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[2]
Caption: Activation of the Nrf2-HO-1 signaling pathway by benzoxazinone derivatives.
Experimental Workflow
The general workflow for the comprehensive spectroscopic analysis of this compound is outlined below.
Caption: General workflow for the spectroscopic analysis of the title compound.
References
- 1. This compound 97 89976-75-0 [sigmaaldrich.com]
- 2. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 4. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-amino-2H-1,4-benzoxazin-3(4H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 2H-1,4-benzoxazin-3(4H)-one, is a recurring motif in a variety of biologically active compounds, suggesting its utility as a privileged structure in drug discovery. This technical guide focuses on the 6-amino substituted derivative, 6-amino-2H-1,4-benzoxazin-3(4H)-one, and explores its potential therapeutic applications by examining the known biological targets of its closely related analogues. While direct target identification for the parent compound remains an area of active investigation, a comprehensive review of its derivatives reveals significant activity in key therapeutic areas, including neuroinflammation, neuropsychiatric disorders, and oncology. This document provides a detailed overview of the implicated signaling pathways, quantitative data on the biological activity of its derivatives, and the experimental protocols necessary to evaluate compounds based on this promising scaffold.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one core is a key structural component in numerous compounds with diverse pharmacological properties. The introduction of an amino group at the 6-position, yielding this compound, provides a versatile synthetic handle for the generation of compound libraries with the potential to modulate a range of biological targets. This guide synthesizes the current understanding of the therapeutic landscape for this chemical class, with a focus on providing actionable data and methodologies for researchers in the field.
Potential Therapeutic Targets and Mechanisms of Action
While specific therapeutic targets for this compound have not been definitively identified in publicly available literature, the biological activities of its derivatives point towards several promising avenues for drug development.
Anti-Inflammatory Activity via the Nrf2-HO-1 Signaling Pathway
Derivatives of this compound have demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. The primary mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, such as some benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription. The upregulation of these genes helps to mitigate oxidative stress and inflammation.
Figure 1: Activation of the Nrf2-HO-1 signaling pathway by this compound derivatives.
Modulation of Dopamine and Serotonin Receptors in the Central Nervous System
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a core component of molecules that interact with key neurotransmitter receptors, suggesting its potential for the development of treatments for neuropsychiatric disorders. Specifically, derivatives have shown activity at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. These receptors are well-established targets for antipsychotics, antidepressants, and anxiolytics. The ability of a single scaffold to interact with multiple G protein-coupled receptors (GPCRs) opens up possibilities for creating multi-target ligands with unique pharmacological profiles.
Figure 2: Potential CNS targets of 2H-1,4-benzoxazin-3(4H)-one derivatives.
Induction of DNA Damage in Cancer Cells
In the field of oncology, derivatives of 2H-1,4-benzoxazin-3(4H)-one, particularly those functionalized with a 1,2,3-triazole moiety, have been shown to induce DNA damage in tumor cells. This activity suggests a potential mechanism of action involving the intercalation of these planar molecules into the DNA double helix, leading to cell cycle arrest and apoptosis. This approach offers a promising strategy for the development of novel anticancer agents.
Figure 3: Proposed mechanism of DNA damage induction by benzoxazinone-triazole derivatives.
Quantitative Data on Derivative Activity
The following tables summarize the in vitro activity of various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold. It is important to note that these data are for derivatives and not the parent 6-amino compound. They are presented here to illustrate the therapeutic potential of this chemical class.
Table 1: Anti-inflammatory and Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Assay | Cell Line | Activity | Reference |
| Compound 14e | IDO1 Enzyme Inhibition | - | IC50 = 3.63 μM | [1] |
| Compound 14b | Cytotoxicity | A549 (lung cancer) | IC50 = 7.59 ± 0.31 μM | [1] |
| Compound 14c | Cytotoxicity | A549 (lung cancer) | IC50 = 18.52 ± 0.59 μM | [1] |
| Compound c5 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 28.48 μM | [2] |
| Compound c14 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 32.60 μM | [2] |
| Compound c16 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 31.87 μM | [2] |
| Compound c18 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 19.05 μM | [2] |
Table 2: Receptor Binding Affinity of a Benzoxazinone Derivative
| Compound ID | Receptor | Radioligand | Ki (nM) | Reference |
| 26b | 5-HT1A | [3H]8-OH-DPAT | 23.2 | [3][4] |
| 26b | 5-HT7 | [3H]5-CT | Not specified | [3][4] |
Experimental Protocols
The following are generalized protocols for key assays relevant to the evaluation of compounds based on the this compound scaffold.
Nrf2/ARE Reporter Gene Assay
This assay quantitatively measures the activation of Nrf2 transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in appropriate media.
-
Co-transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., sulforaphane).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in Nrf2 activity relative to the vehicle control.
-
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A/2A Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (with an excess of a known unlabeled ligand).
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay detects DNA strand breaks in individual cells.
-
Cell Treatment and Embedding:
-
Treat the cells with the test compound for a specified duration.
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
-
Lysis:
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct biological targets of the parent compound require further elucidation, the diverse and potent activities of its derivatives in the areas of inflammation, central nervous system disorders, and oncology highlight the significant potential of this chemical class. The data and protocols presented in this guide are intended to facilitate further research and development efforts aimed at harnessing the therapeutic utility of this versatile molecular framework. Future work should focus on synthesizing and screening a focused library of this compound derivatives to identify direct binders and modulators of the promising targets outlined herein.
References
The Versatile Scaffold: A Deep Dive into 6-amino-2H-1,4-benzoxazin-3(4H)-one for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with certain molecular frameworks consistently emerging as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. One such scaffold that has garnered significant attention is 6-amino-2H-1,4-benzoxazin-3(4H)-one . This heterocyclic core, characterized by a fused benzene and oxazine ring system with a strategically placed amino group, offers a unique combination of structural rigidity, synthetic tractability, and diverse biological activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, therapeutic applications, and the underlying mechanisms of action of its derivatives.
Synthesis of the Core Scaffold and Its Derivatives
The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. A common and efficient method involves a multi-step synthesis starting from readily available precursors.
A general synthetic workflow is depicted below:
Caption: General workflow for synthesizing this compound and its derivatives.
A detailed experimental protocol for a specific synthetic route to a fluorinated analog is described in the patent literature. This process involves the nitration of m-dichlorobenzene, followed by etherification, fluorination, and a final reduction and ring closure to yield 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one.[1] The core scaffold, this compound, can then be readily modified at the amino group or other positions to generate a diverse library of derivatives. For instance, reaction with 3-ethynylbenzoic acid using HATU and DIPEA as coupling agents, followed by a click reaction with various azides, has been successfully employed to synthesize a series of 1,2,3-triazole-containing derivatives.[1]
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, including neurodegenerative disorders. Derivatives of this compound have shown potent anti-inflammatory effects, particularly in the context of neuroinflammation.
A series of 1,2,3-triazole-modified derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.[1] Several compounds exhibited significant inhibitory activity, with some showing more potent effects than the positive control, resveratrol.
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| e2 | 10 | Data not available |
| e16 | 10 | Data not available |
| e20 | 10 | Data not available |
| Resveratrol | 20 | 42.02 ± 2.50 |
Table 1: Inhibition of LPS-induced NO production in BV-2 microglial cells by selected this compound derivatives. [1]
The anti-inflammatory mechanism of these compounds involves the activation of the Nrf2-HO-1 signaling pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.
References
The Potential of 6-Amino-2H-1,4-Benzoxazin-3(4H)-one Derivatives in Combating Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge. This technical guide explores the therapeutic potential of a promising class of compounds: derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one. Emerging research highlights their significant neuroprotective effects, primarily attributed to their potent anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the synthesis, mechanisms of action, and key experimental data related to these derivatives. It details their role in modulating critical signaling pathways, including the Nrf2-HO-1 axis, and their impact on inflammatory mediators like iNOS and COX-2. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug discovery, offering insights into the development of novel therapeutics for neurodegenerative disorders.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Derivatives of this core, particularly those with a 6-amino substitution, have garnered attention for their potential in treating complex neurological disorders.[1] Neuroinflammation, mediated by activated microglia, and oxidative stress are key pathological features of many neurodegenerative diseases.[1] Compounds that can mitigate these processes hold significant therapeutic promise. This guide focuses on the derivatives of this compound, summarizing the current understanding of their neuroprotective capabilities.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical step in the exploration of these compounds. A general synthetic scheme is presented below, based on available literature.
Synthesis of the Core Scaffold: 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (A Representative Example)
A common method for the synthesis of the benzoxazinone ring system involves a multi-step process starting from readily available precursors. The following protocol is adapted from a patented synthetic method for a closely related analogue, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one.[2]
Experimental Protocol:
-
Nitration: m-Dichlorobenzene is nitrated to synthesize 1,5-dichloro-2,4-dinitrobenzene.[2]
-
Etherification: The resulting dinitro compound is etherified with 2-ethyl hydroxyacetate in the presence of a catalyst and an acid-binding agent to yield 2-(5-chloro-2,4-dinitrophenoxy) ethyl acetate.[2]
-
Fluorination: The chloro-substituted compound undergoes fluorination to produce 2-(5-fluoro-2,4-dinitrophenoxy) ethyl acetate.[2]
-
Reduction and Cyclization: The nitro groups are then reduced, which simultaneously initiates cyclization to form the 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one core. This final step is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon.[3]
Synthesis of Derivatives
Derivatization of the 6-amino group allows for the exploration of structure-activity relationships. A common approach involves the introduction of a 1,2,3-triazole moiety, which has been shown to enhance anti-inflammatory properties.[1]
Experimental Protocol for Triazole Derivatives:
-
Amide Formation: this compound is reacted with 3-ethynylbenzoic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to form an amide linkage.[1]
-
Click Chemistry: The resulting alkyne-containing intermediate is then reacted with various azide compounds via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to generate the desired 1,2,3-triazole derivatives.[1]
Mechanism of Action and In Vitro Efficacy
The neuroprotective effects of this compound derivatives are believed to be multifactorial, primarily revolving around their anti-inflammatory and antioxidant activities.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory mediators, is a hallmark of neurodegenerative diseases.[1] Derivatives of this compound have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1]
Key Findings:
-
Inhibition of Nitric Oxide (NO) Production: Certain triazole derivatives effectively reduce the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated microglia.[1]
-
Downregulation of Pro-inflammatory Enzymes: These compounds have been shown to decrease the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response.[1]
-
Reduction of Pro-inflammatory Cytokines: A significant decrease in the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α has been observed upon treatment with these derivatives.[1]
Quantitative Data on Anti-inflammatory Activity:
| Compound ID | Concentration (µM) | Inhibition of NO Production (% of LPS control) | Reference |
| e2 | 10 | Significant reduction | [1] |
| e16 | 10 | Significant reduction | [1] |
| e20 | 10 | Significant reduction | [1] |
Note: Precise percentage values for NO inhibition and quantitative data for iNOS and COX-2 inhibition are presented graphically in the source literature, indicating a significant, dose-dependent reduction.[4][5]
Antioxidant Effects and Activation of the Nrf2-HO-1 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a crucial role in neuronal damage in neurodegenerative diseases.
Key Findings:
-
Reduction of Reactive Oxygen Species (ROS): Derivatives of this compound have been shown to significantly reduce intracellular ROS levels in activated microglial cells.[1]
-
Activation of the Nrf2-HO-1 Signaling Pathway: A key mechanism underlying the antioxidant effect of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes like HO-1.[6][7]
Signaling Pathway Diagram:
Caption: Activation of the Nrf2-HO-1 signaling pathway by this compound derivatives.
Potential Inhibition of MAO-B and GSK-3β
While direct inhibitory data for this compound derivatives on Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3β (GSK-3β) is not currently available in the public domain, these enzymes are critical targets in neurodegenerative diseases, and other benzoxazinone-related structures have shown activity against them.
-
MAO-B: Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[9]
-
GSK-3β: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[10]
Further investigation into the potential of this compound derivatives to inhibit these enzymes is a promising avenue for future research.
Experimental Protocols for In Vitro Neuroprotection Assays
Assessing the neuroprotective potential of these compounds requires robust in vitro models. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative processes.
General Cell Culture and Maintenance of SH-SY5Y Cells
Protocol:
-
Cell Culture Medium: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10-15% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells are passaged when they reach 80-90% confluency. This involves washing with phosphate-buffered saline (PBS), detaching with a trypsin-EDTA solution, neutralizing the trypsin with complete medium, and seeding new flasks at an appropriate subcultivation ratio.
Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂ or 6-OHDA) to the cell culture medium and incubate for an appropriate duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and cell viability is expressed as a percentage of the control group.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro neuroprotection assay using SH-SY5Y cells.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel therapies for neurodegenerative diseases. Their ability to mitigate neuroinflammation and oxidative stress through the modulation of key signaling pathways like Nrf2-HO-1 provides a strong rationale for their further investigation.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the benzoxazinone scaffold for enhanced potency and selectivity.
-
In-depth Mechanistic Studies: To fully elucidate the signaling pathways modulated by these compounds and to identify their direct molecular targets.
-
Pharmacokinetic and In Vivo Efficacy Studies: To evaluate the drug-like properties of these derivatives and their therapeutic potential in animal models of neurodegeneration.
-
Investigation of MAO-B and GSK-3β Inhibition: To determine if these compounds possess inhibitory activity against these key enzymes, which would broaden their therapeutic applicability.
The continued exploration of this chemical space holds the potential to deliver much-needed, effective treatments for patients suffering from these debilitating diseases.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]
- 3. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Ischemia-induced endogenous Nrf2/HO-1 axis activation modulates microglial polarization and restrains ischemic brain injury [frontiersin.org]
- 8. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of the 6-amino-2H-1,4-benzoxazin-3(4H)-one Scaffold: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide explores the anti-inflammatory properties associated with the 6-amino-2H-1,4-benzoxazin-3(4H)-one chemical scaffold. While direct experimental data on the anti-inflammatory activity of the core compound itself is not extensively available in current literature, its role as a key starting material for the synthesis of potent anti-inflammatory derivatives is well-documented. This paper will focus on the synthesis and detailed anti-inflammatory evaluation of derivatives of this compound, providing insight into the therapeutic potential of this chemical class. The methodologies of key experiments are detailed, quantitative data from derivative studies are presented, and the underlying signaling pathways are illustrated to provide a comprehensive resource for researchers in the field of inflammation and drug discovery.
Introduction to the 2H-1,4-benzoxazin-3(4H)-one Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a significant heterocyclic structure in medicinal chemistry, recognized for its broad range of biological activities and relatively low toxicity.[1] Derivatives based on this scaffold have been investigated for various therapeutic applications, including the treatment of neurodegenerative diseases.[1] The presence of an amino group at the 6-position, as in this compound, offers a versatile point for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.
Recent research has utilized this compound as a foundational molecule to develop novel compounds with significant anti-inflammatory properties.[1] Specifically, the introduction of a 1,2,3-triazole moiety to this core has yielded derivatives with promising activity in models of neuroinflammation.[1][2] This guide will delve into the findings of these studies to illuminate the anti-inflammatory potential stemming from this scaffold.
Synthesis of Anti-Inflammatory Derivatives
A notable synthetic route employs this compound as the initial reactant.[1] The synthesis involves a multi-step process to generate a library of derivatives for anti-inflammatory screening.
A general workflow for the synthesis of these derivatives is outlined below.
In Vitro Anti-Inflammatory Activity of Derivatives
The anti-inflammatory effects of the synthesized derivatives of this compound were evaluated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several derivatives demonstrated a significant reduction in LPS-induced NO production. The most promising compounds from a screening study are highlighted in the table below.[1]
| Compound | Concentration (µM) | % Inhibition of NO Production (vs. LPS control) | Cell Viability (%) |
| e2 | 10 | 78.5 ± 2.1 | >95 |
| e16 | 10 | 82.3 ± 1.8 | >95 |
| e20 | 10 | 80.1 ± 2.5 | >95 |
| Resveratrol (Positive Control) | 20 | 57.98 ± 2.50 | >95 |
Data presented as mean ± SD.
Downregulation of Pro-Inflammatory Cytokines and Enzymes
The most active compounds were further investigated for their effects on the expression of key inflammatory mediators. Treatment with these derivatives led to a significant decrease in the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] Furthermore, they downregulated the protein levels of the inflammation-related enzymes iNOS and Cyclooxygenase-2 (COX-2).[3]
Mechanism of Action: The Nrf2-HO-1 Signaling Pathway
Further investigations into the mechanism of action revealed that the anti-inflammatory effects of these 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
Under normal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, such as the active derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2] HO-1, in turn, exerts potent anti-inflammatory effects.
The proposed mechanism of action is depicted in the following diagram:
The activation of this pathway by the derivatives leads to a reduction in LPS-induced Reactive Oxygen Species (ROS) production, contributing to the overall anti-inflammatory effect.[1]
Detailed Experimental Protocols
To facilitate further research and replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with the test compounds for a specified duration before being stimulated with 1 µg/mL of LPS to induce an inflammatory response.
Nitric Oxide (NO) Assay
The concentration of NO in the cell culture supernatant is measured as nitrite using the Griess reagent. Briefly, 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from BV-2 cells using a suitable RNA isolation kit. cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (IL-1β, IL-6, TNF-α) is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.
Western Blot Analysis
Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against iNOS, COX-2, Nrf2, HO-1, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
A generalized workflow for these in vitro assays is presented below.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory activity of this compound is pending, its utility as a scaffold for generating potent anti-inflammatory agents is clear. The derivatives synthesized from this core compound have demonstrated significant efficacy in vitro, primarily through the modulation of the Nrf2-HO-1 signaling pathway. These findings underscore the therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one class of molecules in treating inflammatory conditions, particularly those with a neuroinflammatory component.
Future research should aim to:
-
Evaluate the anti-inflammatory properties of the core compound, this compound, to establish a baseline for structure-activity relationship studies.
-
Conduct in vivo studies on the most promising derivatives to validate their anti-inflammatory effects in a whole-organism context.
-
Explore further structural modifications of the this compound scaffold to optimize potency and pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals to build upon in the quest for novel anti-inflammatory therapeutics derived from the versatile this compound scaffold.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability of 6-amino-2H-1,4-benzoxazin-3(4H)-one
A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the quantitative solubility and stability of 6-amino-2H-1,4-benzoxazin-3(4H)-one in various solvents. Despite its relevance as a potential scaffold in medicinal chemistry and drug development, detailed experimental data on its physicochemical properties remains largely unpublished in accessible scientific journals, technical papers, or public databases.
This guide aims to provide a foundational understanding of the subject by summarizing the limited available information and outlining the necessary experimental protocols to generate the required data for researchers, scientists, and drug development professionals.
Current State of Knowledge: A Landscape of Limited Data
Searches of extensive chemical and life science databases have yielded minimal specific data on the solubility and stability of this compound. Commercial supplier catalogues provide basic physical properties, but a comprehensive profile across a range of pharmaceutically and industrially relevant solvents is not available. This scarcity of information highlights a critical need for experimental studies to characterize this compound fully.
Hypothetical Data Presentation
While no quantitative data is currently available, for the benefit of future research, this section outlines the standard format for presenting such findings.
Solubility Data
A well-structured table is essential for the clear presentation of solubility data. The following table illustrates how experimentally determined solubility data for this compound should be organized.
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | Data not available | HPLC-UV |
| Acetone | 25 | Data not available | Data not available | HPLC-UV |
| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | HPLC-UV |
| Propylene Glycol | 25 | Data not available | Data not available | HPLC-UV |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |
Stability Data
Similarly, stability data should be presented in a clear and comparative format. The following table provides a template for reporting the stability of this compound under various stress conditions.
Table 2: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Solvent | Duration | Temperature (°C) | % Recovery | Degradants Formed | Method |
| Acidic Hydrolysis (0.1 N HCl) | Water | 24 h | 60 | Data not available | Data not available | RP-HPLC |
| Basic Hydrolysis (0.1 N NaOH) | Water | 24 h | 60 | Data not available | Data not available | RP-HPLC |
| Oxidative Degradation (3% H₂O₂) | Methanol | 24 h | 25 | Data not available | Data not available | RP-HPLC |
| Thermal Degradation (Solid State) | - | 48 h | 80 | Data not available | Data not available | RP-HPLC |
| Photostability (ICH Q1B) | Methanol | - | 25 | Data not available | Data not available | RP-HPLC |
Essential Experimental Protocols
To generate the much-needed data, standardized experimental protocols are crucial. The following sections detail the methodologies required for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Experimental Workflow for Solubility Determination
Methodological & Application
Synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-4-nitrophenol with ethyl bromoacetate to yield the intermediate, 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Subsequent reduction of the nitro group affords the target compound. This protocol provides detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
The 1,4-benzoxazin-3-one core is a privileged structure found in numerous biologically active compounds. The presence of an amino group at the 6-position provides a key functional handle for further molecular elaboration, making this compound a crucial intermediate for the synthesis of a diverse range of pharmaceutical candidates. This protocol outlines a reliable method for the preparation of this compound.
Chemical Structures
| Compound | Structure |
| 2-amino-4-nitrophenol | |
| Ethyl bromoacetate | |
| 6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| This compound |
Experimental Protocols
Step 1: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one
This procedure follows the method described by PrepChem.[1]
Materials:
-
2-amino-4-nitrophenol (10.79 g, 70.0 mmol)
-
Potassium fluoride (10.6 g, 182 mmol)
-
Ethyl bromoacetate (7.76 ml, 72 mmol)
-
Anhydrous dimethylformamide (DMF, 55 ml)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
10% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Ethylene dichloride
Procedure:
-
To a mixture of potassium fluoride in anhydrous dimethylformamide, add ethyl bromoacetate and stir the reaction mixture at room temperature for 15 minutes.
-
Add 2-amino-4-nitrophenol to the mixture and heat the reaction to 55°C for 6 hours.
-
Cool the reaction mixture slowly to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto 300 ml of ice.
-
Filter the solid that forms, wash it with water, and dry it under vacuum (20-50 Torr) at 50°C for 16 hours.
-
Take up the resulting orange solid in 100 ml of EtOAc and 100 ml of H₂O.
-
Separate the aqueous layer and extract it with EtOAc (2 x 100 ml).
-
Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.
-
Dry the organic layer over MgSO₄.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid.
Quantitative Data:
| Product | Yield | Melting Point |
| 6-nitro-2H-1,4-benzoxazin-3(4H)-one | 27% | 221-223°C[1] |
Step 2: Synthesis of this compound
This is a general procedure for the reduction of an aromatic nitro group.
Materials:
-
6-nitro-2H-1,4-benzoxazin-3(4H)-one (e.g., 1.0 g, 5.15 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 5.8 g, 25.75 mmol)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-nitro-2H-1,4-benzoxazin-3(4H)-one in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate to the suspension.
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Expected Outcome:
The product is a solid. The expected yield for this type of reduction is typically in the range of 70-95%.
Data Summary
| Compound | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Conditions | Yield | Melting Point |
| 6-nitro-2H-1,4-benzoxazin-3(4H)-one | 2-amino-4-nitrophenol, Ethyl bromoacetate | KF | DMF | 55°C, 6h | 27% | 221-223°C[1] |
| This compound | 6-nitro-2H-1,4-benzoxazin-3(4H)-one | SnCl₂·2H₂O, HCl | Ethanol | Room Temperature | High | - |
Synthetic Workflow
References
Application Notes and Protocols for the Purification of 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the purification of 6-amino-2H-1,4-benzoxazin-3(4H)-one, a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are designed to serve as a robust starting point for achieving high purity of the target compound, suitable for various research and development applications.
Introduction
This compound is a key building block in synthetic organic chemistry. Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. The presence of both an aromatic amine and a lactam functionality imparts a moderate polarity to the molecule, influencing the choice of appropriate purification techniques. This document details protocols for Thin-Layer Chromatography (TLC) for reaction monitoring and solvent system selection, Flash Column Chromatography for bulk purification, High-Performance Liquid Chromatography (HPLC) for high-purity isolation and analysis, and Recrystallization for final polishing.
Analytical Methods Overview
The selection of a suitable purification strategy depends on the scale of the synthesis, the nature of impurities, and the desired final purity. A typical workflow involves preliminary analysis by TLC, followed by bulk purification via flash chromatography or recrystallization, and concluding with purity assessment and/or final purification by HPLC.
References
Application Notes and Protocols for High-Throughput Screening using 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Notably, derivatives of this scaffold have shown potential as treatments for complex neuropsychiatric disorders by targeting dopamine and serotonin receptors, and as non-competitive inhibitors of human acetylcholinesterase, suggesting applications in Alzheimer's disease.[3] Furthermore, modifications of the core structure, originating from 6-amino-2H-1,4-benzoxazin-3(4H)-one, have been synthesized to explore anti-inflammatory properties in microglia.[3] These studies highlight the potential of this chemical series in the discovery of novel therapeutics for neurodegenerative and inflammatory diseases.
These application notes provide a framework for utilizing this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of pathways relevant to neuroprotection and anti-inflammation. The protocols described herein are generalized and can be adapted for specific cellular models and therapeutic targets.
Key Applications in High-Throughput Screening
The structural features of this compound make it an attractive starting point for library synthesis and subsequent high-throughput screening in several therapeutic areas:
-
Neuroprotection: Screening for compounds that protect neurons from oxidative stress, excitotoxicity, or neuroinflammation-induced cell death.[4][5]
-
Anti-inflammatory Activity: Identifying molecules that suppress the production of pro-inflammatory mediators in microglia and other immune cells.
-
Enzyme Inhibition: Discovering inhibitors of kinases, such as EGFR and HER2, or other enzymes implicated in disease pathology.[6]
High-Throughput Screening Protocol: Neuroprotective Effects in a Cell-Based Oxidative Stress Assay
This protocol describes a cell-based HTS assay to identify compounds that protect a human neuroblastoma cell line (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials and Reagents
-
This compound (and/or a library of its derivatives)
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
384-well clear-bottom black plates
-
Hydrogen peroxide (H₂O₂)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
A visual representation of the experimental workflow is provided below.
Caption: High-throughput screening workflow for neuroprotection.
Detailed Protocol
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells to a density of 1 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound and any derivatives in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis.
-
Add 1 µL of the compound solutions to the corresponding wells. For controls, add 1 µL of DMSO (vehicle control) and 1 µL of a known neuroprotective agent (positive control).
-
-
Oxidative Stress Induction:
-
After a 1-hour pre-incubation with the compounds, add 10 µL of H₂O₂ solution (final concentration of 100 µM) to all wells except the untreated control wells. Add 10 µL of culture medium to the untreated wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 10 µL of Resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
The percentage of cell viability is calculated relative to the control wells: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Untreated - Fluorescence_Blank)] * 100
-
-
Hit Identification:
-
"Hits" are defined as compounds that increase cell viability above a predetermined threshold (e.g., >50% protection).
-
-
Dose-Response Curves:
-
For hit compounds, generate dose-response curves and calculate the EC₅₀ value (the concentration at which 50% of the maximum protective effect is observed).
-
Quantitative Data Summary
The following table presents hypothetical data from a primary screen of a library of this compound derivatives.
| Compound ID | Structure | Concentration (µM) | % Cell Viability | Z'-factor |
| Parent | This compound | 10 | 35.2 ± 3.1 | 0.78 |
| Derivative A | R = -CH₂-phenyl | 10 | 85.6 ± 4.5 | 0.78 |
| Derivative B | R = -CH₂-pyridyl | 10 | 62.1 ± 5.2 | 0.78 |
| Positive Ctrl | N-acetylcysteine | 1000 | 95.0 ± 2.5 | 0.78 |
| Vehicle Ctrl | DMSO + H₂O₂ | N/A | 20.5 ± 2.8 | 0.78 |
| Untreated | No H₂O₂ | N/A | 100.0 ± 1.9 | 0.78 |
Potential Signaling Pathway: Nrf2-HO-1 Activation
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[3]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1), which helps to mitigate cellular damage.
Caption: Nrf2-HO-1 signaling pathway in neuroprotection.
Secondary Assays and Hit Validation
Compounds identified as hits in the primary screen should be subjected to a battery of secondary assays to confirm their activity and elucidate their mechanism of action.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed and treat SH-SY5Y cells with hit compounds as described in the primary screen protocol.
-
ROS Probe Loading: After compound pre-incubation, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) for 30 minutes.
-
Stress Induction: Induce oxidative stress with H₂O₂.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
Data Analysis: Compare the fluorescence in compound-treated wells to vehicle-treated wells to determine the reduction in ROS.
Quantitative Data from Secondary ROS Assay
| Compound ID | Concentration (µM) | % Reduction in ROS |
| Derivative A | 10 | 68.3 ± 5.9 |
| Derivative B | 10 | 45.1 ± 6.4 |
| Positive Ctrl | N-acetylcysteine | 1000 |
Conclusion
This compound represents a versatile scaffold for the development of compound libraries for high-throughput screening. The provided protocols for a neuroprotection HTS assay offer a robust starting point for identifying novel lead compounds. Hits from such screens can be further validated and optimized to develop new therapies for neurodegenerative and inflammatory diseases. The adaptability of HTS allows for the exploration of various biological activities, making this compound class a valuable tool in drug discovery.[7][8][9]
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
- 6. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Efficacy of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of novel 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, with a primary focus on their potential as anticancer agents. The protocols outlined herein cover initial cytotoxicity screening, elucidation of the mechanism of action through apoptosis and cell cycle analysis, and target engagement confirmation.
Recent studies have highlighted the potential of benzoxazinone scaffolds in exhibiting a range of biological activities, including anticancer properties. Some derivatives have been shown to induce apoptosis and cell cycle arrest by modulating key cellular targets such as p53, caspases, topoisomerase II, and cyclin-dependent kinase 1 (CDK1). This guide provides a structured approach to systematically investigate these effects.
Experimental Design Workflow
The overall experimental design follows a multi-stage approach, beginning with a broad screening to identify promising lead compounds and progressively moving towards more detailed mechanistic studies.
Caption: A stepwise workflow for the evaluation of this compound derivatives.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line 1 (e.g., HeLa) IC₅₀ (µM) | Cancer Cell Line 2 (e.g., HepG2) IC₅₀ (µM) | Cancer Cell Line 3 (e.g., MCF-7) IC₅₀ (µM) | Normal Cell Line (e.g., HEK293) IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Doxorubicin |
Table 2: Apoptosis Induction by Lead Compounds
| Treatment (Compound ID, Conc.) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | |||
| Lead Compound 1 (IC₅₀) | ||||
| Lead Compound 2 (IC₅₀) | ||||
| Doxorubicin (Positive Control) |
Table 3: Cell Cycle Analysis of Lead Compounds
| Treatment (Compound ID, Conc.) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| Lead Compound 1 (IC₅₀) | |||
| Lead Compound 2 (IC₅₀) | |||
| Nocodazole (Positive Control) |
Table 4: Target Engagement and Enzymatic Inhibition
| Compound ID | Topoisomerase II Inhibition (IC₅₀, µM) | CDK1 Inhibition (IC₅₀, µM) | CETSA Thermal Shift (ΔTm, °C) |
| Lead Compound 1 | |||
| Lead Compound 2 | |||
| Etoposide (Topo II Control) | N/A | ||
| Roscovitine (CDK1 Control) | N/A |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the extent of apoptosis induced by the lead compounds.
Materials:
-
6-well cell culture plates
-
Lead compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the lead compounds at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of lead compounds on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Lead compounds
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with lead compounds as described in Protocol 2.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-cleaved caspase-3, anti-CDK1, anti-phospho-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.[3][4]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of lead compounds to their target proteins in a cellular context.
Materials:
-
Cell culture flasks
-
Lead compounds
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Western blot materials
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the lead compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[5]
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet aggregated proteins and collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in the supernatant by Western blotting. A shift in the melting curve indicates target engagement.[6][7]
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by the this compound derivatives based on their putative targets.
Caption: p53-mediated intrinsic apoptosis pathway.[8]
Caption: Potential mechanism of G2/M cell cycle arrest.[9][10]
References
- 1. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 6-amino-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry.[1] While research on the parent compound is limited, its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[2][3] These application notes provide an overview of the in vitro assays used to characterize the biological effects of compounds based on the this compound core structure, with a focus on anti-inflammatory and acetylcholinesterase inhibition activities. The protocols detailed below are based on published studies involving derivatives of this scaffold and can be adapted for the screening and characterization of new analogues.
I. Anti-inflammatory and Antioxidant Activity in Microglial Cells
Derivatives of this compound have been shown to possess significant anti-inflammatory and antioxidant properties in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] The primary mechanism of action investigated is the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular stress response.[1][4]
Data Presentation
The following table summarizes the quantitative data from in vitro anti-inflammatory and antioxidant assays performed on representative derivatives of this compound.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound Derivatives in LPS-stimulated BV-2 Cells.
| Compound ID | Concentration (µM) | NO Production (% of LPS control) | IL-1β mRNA (% of LPS control) | IL-6 mRNA (% of LPS control) | TNF-α mRNA (% of LPS control) |
| e2 | 10 | Data not available | Significantly reduced | Significantly reduced | Significantly reduced |
| e16 | 10 | Data not available | Significantly reduced | Significantly reduced | Significantly reduced |
| e20 | 10 | Data not available | Significantly reduced | Significantly reduced | Significantly reduced |
Note: Specific percentage inhibition values for NO production and mRNA levels were not provided in the source material, but compounds e2, e16, and e20 were identified as the most promising, effectively reducing NO production and significantly decreasing the transcription levels of pro-inflammatory cytokines.[1]
Signaling Pathway
The anti-inflammatory effects of these derivatives are attributed to the activation of the Nrf2-HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).[4]
Caption: Nrf2-HO-1 signaling pathway activation.
Experimental Workflow
The general workflow for assessing the anti-inflammatory and antioxidant potential of this compound derivatives is as follows:
Caption: Experimental workflow for anti-inflammatory assays.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed BV-2 cells in 96-well plates for viability and NO assays, or 6-well plates for protein and RNA analysis.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the 24-hour treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix equal volumes of the supernatant and Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with a capture antibody, add the cell supernatants, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength.
-
5. Western Blot Analysis
-
Principle: Detects the expression levels of specific proteins (iNOS, COX-2, Nrf2, HO-1) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Principle: Measures the mRNA expression levels of pro-inflammatory cytokines.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method.
-
7. Intracellular Reactive Oxygen Species (ROS) Measurement
-
Principle: Uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
After treatment, wash the cells and incubate them with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
II. Acetylcholinesterase (AChE) Inhibition Assay
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have also been investigated as inhibitors of human acetylcholinesterase (hAChE), suggesting their potential in the treatment of Alzheimer's disease.[1]
Data Presentation
Table 2: In Vitro Acetylcholinesterase Inhibition by a 2H-1,4-benzoxazin-3(4H)-one Derivative.
| Compound ID | Target Enzyme | Inhibition Type | Ki (µM) |
| 7d | hAChE | Non-competitive | 20.2 ± 0.9 |
Experimental Protocol (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of a substrate analog. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.[5]
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylcholinesterase (AChE) enzyme
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The in vitro assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities of its derivatives. These protocols can be readily adapted by researchers in the fields of drug discovery and pharmacology to screen and elucidate the mechanisms of action of new chemical entities based on this versatile chemical core.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 3. DSpace [diposit.ub.edu]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. attogene.com [attogene.com]
Application Notes: Developing Novel Analogs from 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] Derivatives of this core have been investigated for their potential as anticancer,[3][5][6] anti-inflammatory,[1][7] and enzyme inhibitory agents.[8][9] The presence of an amino group at the 6-position of this scaffold provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates with improved potency and selectivity.
This document provides detailed protocols for the synthesis and biological evaluation of novel analogs derived from 6-amino-2H-1,4-benzoxazin-3(4H)-one. The synthetic strategies focus on modifications of the amino group and the nitrogen at the 4-position, while the biological assays provide a framework for screening these new chemical entities for potential therapeutic applications.
Experimental Protocols
General Synthetic Pathway for Novel Analogs
The following diagram outlines a general workflow for the synthesis of novel analogs from the starting material, this compound.
Caption: General synthetic workflow for derivatization of this compound.
Protocol 1: Synthesis of 1,2,3-Triazole Derivatives
This protocol is adapted from a method used to synthesize 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety, which have shown anti-inflammatory activity.[1][7]
Step 1: Amide Bond Formation
-
To a solution of this compound (a ) in a suitable solvent (e.g., DMF), add 3-ethynylbenzoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][10][11]oxazin-6-yl)benzamide (b ).[1]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Dissolve the intermediate b and a substituted azide in a solvent mixture (e.g., t-BuOH/H₂O).
-
Add sodium ascorbate and copper(II) sulfate pentahydrate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography to yield the desired 1,2,3-triazole derivative.
Protocol 2: N-Alkylation/Arylation
This protocol describes the introduction of substituents at the N-4 position of the benzoxazinone ring.
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (e.g., ethyl iodide, benzyl bromide).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.
-
Seed cancer cells (e.g., Huh-7, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the synthesized analogs and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Protocol 4: Anti-inflammatory Activity Assay (NO Production in LPS-stimulated BV-2 Cells)
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[7]
-
Culture BV-2 microglial cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Assess cell viability using the MTT assay to rule out cytotoxicity.
Data Presentation
The following tables summarize the biological activities of some reported 2H-1,4-benzoxazin-3(4H)-one derivatives.
Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| c5 | Huh-7 | 28.48 | [5] |
| c14 | Huh-7 | 32.60 | [5] |
| c16 | Huh-7 | 31.87 | [5] |
| c18 | Huh-7 | 19.05 | [5] |
| 12g | Breast Cancer | 0.46 (EGFR) | [5] |
| 8d-1 | Hela/A549 | 0.63 nM (PI3Kα) | [8] |
Table 2: Anti-inflammatory Activity of 1,2,3-Triazole Modified Derivatives
| Compound | Activity | Effect | Reference |
| e2, e16, e20 | Anti-inflammatory | Reduced LPS-induced NO production | [1][7] |
| e2, e16, e20 | Anti-inflammatory | Decreased pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) | [7] |
| e16 | In vivo toxicity | Favorable safety profile in mice | [7] |
Signaling Pathway
Nrf2-HO-1 Signaling Pathway
Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[1][7] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone analogs to reduce inflammation.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzoxazinone synthesis [organic-chemistry.org]
Application of 6-amino-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This structural motif serves as a crucial building block for the development of novel therapeutic agents across various disease areas. Its inherent drug-like properties and the synthetic accessibility of its derivatives make it an attractive starting point for drug discovery campaigns.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including potent and selective enzyme inhibition, anti-inflammatory properties, and anticancer activity. Notably, this scaffold has been successfully employed in the design of inhibitors for key signaling proteins such as phosphoinositide 3-kinases (PI3Ks), which are pivotal in cancer cell growth and survival. The amino group at the 6-position provides a convenient handle for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the medicinal chemistry applications of this compound, including detailed experimental protocols for its synthesis and the biological evaluation of its derivatives.
Key Applications and Biological Activities
The this compound core has been integral to the development of potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. Furthermore, derivatives have shown promise as anti-inflammatory agents by modulating pathways such as the Nrf2-HO-1 system.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of representative derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold.
| Compound ID | Target | Assay Type | IC50 | Cell Line | Reference |
| 8d-1 | PI3Kα | Biochemical Assay | 0.63 nM | - | [1] |
| PI3Kβ | Biochemical Assay | 11.2 nM | - | [1] | |
| PI3Kδ | Biochemical Assay | 4.6 nM | - | [1] | |
| PI3Kγ | Biochemical Assay | 10.1 nM | - | [1] | |
| mTOR | Biochemical Assay | 20.3 nM | - | [1] | |
| 16 | PI3Kβ | Cell-based Assay | 0.012 µM | MDA-MB-468 | [2] |
| PI3Kδ | Cell-based Assay | 0.047 µM | Jeko-1 | [2] | |
| 14n | Mineralocorticoid Receptor | Binding Assay | 41 nM | - | [3] |
| e2 | NO Production | Cell-based Assay | - | LPS-induced BV-2 | [4] |
| e16 | NO Production | Cell-based Assay | - | LPS-induced BV-2 | [4] |
| e20 | NO Production | Cell-based Assay | - | LPS-induced BV-2 | [4] |
Note: Compound 8d-1 is a 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivative, highlighting the potential of the core scaffold. Compound 16 is an 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamide derivative. Compound 14n is a 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one. Compounds e2 , e16 , and e20 are derivatives of this compound, for which qualitative anti-inflammatory activity has been reported.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to regulate cellular processes. Derivatives of this compound have been shown to inhibit PI3K, thereby blocking this pro-survival pathway.
Nrf2-HO-1 Anti-inflammatory Pathway
The Nrf2-HO-1 pathway is a key regulator of the cellular antioxidant and anti-inflammatory response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative or inflammatory stimuli, Nrf2 translocates to the nucleus and induces the expression of antioxidant and anti-inflammatory genes, such as HO-1. Certain derivatives of this compound have been found to activate this pathway, leading to a reduction in pro-inflammatory mediators.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving the initial formation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group.
Protocol 1: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one [7]
-
Materials:
-
2-amino-4-nitrophenol
-
Potassium fluoride
-
Anhydrous dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Ethyl acetate (EtOAc)
-
Water
-
10% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Ethylene dichloride
-
-
Procedure:
-
To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous DMF (55 mL), add ethyl bromoacetate (7.76 mL, 72 mmol) and stir at room temperature for 15 minutes.
-
Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) to the mixture and heat to 55 °C for 6 hours.
-
Cool the reaction mixture to room temperature, stir for 12 hours, and then pour onto 300 mL of ice.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Take up the crude solid in EtOAc (100 mL) and water (100 mL).
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 100 mL).
-
Combine the organic layers, wash with water (3 x 150 mL) and 10% HCl, and dry over MgSO4.
-
Remove the solvent in vacuo and recrystallize the solid from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
Iron powder
-
5% aqueous acetic acid
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Suspend iron powder in 5% aqueous acetic acid and heat to 80 °C.
-
Add a solution of 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a mixture of acetic acid and ethyl acetate dropwise to the heated suspension.
-
Heat the resulting mixture under reflux at 60-80 °C for 3 hours.
-
After cooling, add water and ethyl acetate.
-
Filter to remove the residue and extract the filtrate with ethyl acetate.
-
Wash the organic extract with water and aqueous sodium bicarbonate solution, dry, and concentrate to yield this compound.
-
In Vitro PI3Kα Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against PI3Kα using a luminescence-based assay that measures ADP formation.
Protocol 3: ADP-Glo™ Kinase Assay for PI3Kα (Adapted from[5][6])
-
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
Test compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare a master mix of PI3Kα and PIP2/PS lipid vesicles in kinase buffer.
-
In a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its derivatives have shown significant promise as inhibitors of key cellular signaling pathways implicated in cancer and inflammation. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an important tool for medicinal chemists. The provided protocols offer a foundation for the synthesis and biological evaluation of new compounds based on this privileged structure, facilitating further research and development in this exciting area of drug discovery.
References
- 1. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K (p110α/p85α) Protocol [promega.com]
- 6. promega.es [promega.es]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Structural Modification of 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the structural modification of the 6-amino-2H-1,4-benzoxazin-3(4H)-one scaffold. This versatile building block is of significant interest in medicinal chemistry, and the following protocols detail key transformations at the 6-amino group, the aromatic ring, and the lactam moiety.
Modifications at the 6-Amino Group
The primary amino group at the 6-position offers a readily accessible handle for a variety of functionalization reactions, enabling the exploration of structure-activity relationships.
Acylation of the 6-Amino Group
Acylation of the 6-amino group is a straightforward method to introduce a wide range of substituents. This can be achieved using various acylating agents such as acyl chlorides or by amide coupling with carboxylic acids.
Protocol 1: Acylation with an Acyl Chloride
This protocol describes the acylation of this compound with 3-ethynylbenzoic acid, a reaction facilitated by a coupling agent.[1]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 3-ethynylbenzoic acid (1.1 eq).
-
Add a coupling agent such as HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide.
Table 1: Quantitative Data for Acylation of this compound
| Acylating Agent | Coupling Agent/Base | Solvent | Yield (%) | Reference |
| 3-Ethynylbenzoic Acid | HATU/DIPEA | DMF | Not Specified | [1] |
Workflow for Acylation of the 6-Amino Group
Caption: Workflow for the acylation of this compound.
Modifications on the Aromatic Ring
Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution or by cross-coupling reactions on a pre-functionalized scaffold.
Halogenation of the Aromatic Ring
Bromination of the parent 2H-1,4-benzoxazin-3(4H)-one has been shown to occur at the C-6 and C-7 positions.[3] For the 6-amino derivative, the amino group will direct electrophilic substitution.
Protocol 2: Bromination of 2H-1,4-benzoxazin-3(4H)-one
This protocol can be adapted for the 6-amino derivative, although the regioselectivity will be influenced by the activating amino group.
Experimental Protocol:
-
Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the mixture for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the brominated product. Further separation of isomers may be required.
Table 2: Quantitative Data for Bromination of 2H-1,4-benzoxazin-3(4H)-one
| Halogenating Agent | Solvent | Product(s) | Yield (%) | Reference |
| Bromine | Glacial Acetic Acid | 6-Bromo and 6,7-Dibromo derivatives | Not Specified | [3] |
Signaling Pathway for Electrophilic Bromination
Caption: Proposed pathway for the bromination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Once halogenated, the aromatic ring can be further functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[2][4]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This general protocol can be adapted for the coupling of a 6-amino-7-halo-2H-1,4-benzoxazin-3(4H)-one with a boronic acid.
Experimental Protocol:
-
To a reaction vessel, add the 6-amino-7-halo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired C-C coupled product.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This general protocol can be adapted for the coupling of a 6-amino-7-halo-2H-1,4-benzoxazin-3(4H)-one with a primary or secondary amine.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the 6-amino-7-halo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., a Buchwald precatalyst, 1-5 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship of Cross-Coupling Reactions
Caption: Pathways for C-C and C-N bond formation from a halogenated precursor.
Modifications of the Lactam Ring
The lactam carbonyl group can be reduced to a methylene group, transforming the benzoxazinone into a benzoxazine derivative.
Reduction of the Lactam Carbonyl
Borane reagents are effective for the reduction of amides and lactams.
Protocol 5: Reduction of the Lactam Carbonyl with Borane
This protocol is based on the reduction of a similar lactam and can be adapted for the 6-amino derivative.[5]
Experimental Protocol:
-
Dissolve the this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) (excess, e.g., 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a mild aqueous base and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
Table 3: Quantitative Data for Lactam Reduction
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| 6-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | Borane-THF | THF | Quantitative | [6] |
Experimental Workflow for Lactam Reduction
Caption: Workflow for the borane reduction of the lactam carbonyl.
References
Cell-Based Assays for Evaluating 6-amino-2H-1,4-benzoxazin-3(4H)-one Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a core structure in a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its wide range of biological activities. Derivatives of benzoxazinone have demonstrated promising potential as anticancer agents, exhibiting antiproliferative and cytotoxic effects across various human cancer cell lines.[1] The mechanisms underlying these effects are diverse, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.[1]
Studies on various benzoxazinone derivatives have revealed their ability to trigger apoptosis through the activation of caspases, modulation of the p53 tumor suppressor protein, and induction of DNA damage.[1][2][3] Furthermore, some derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell division.[4][5] Given the therapeutic potential of this chemical class, robust and reproducible methods for evaluating the cytotoxicity of new derivatives, such as 6-amino-2H-1,4-benzoxazin-3(4H)-one, are essential for preclinical drug development.
This document provides detailed protocols for a suite of standard cell-based assays to comprehensively evaluate the cytotoxic and cytostatic effects of this compound. These assays measure cell viability, membrane integrity, apoptosis, and cell cycle distribution.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table presents representative data for other benzoxazinone derivatives to illustrate how results are typically summarized.
Table 1: Representative Cytotoxicity Data (IC50 in µM) for Various Benzoxazinone Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzoxazinone Derivative 7 | HepG2 (Liver) | MTT | < 10 | [2] |
| Benzoxazinone Derivative 7 | MCF-7 (Breast) | MTT | < 10 | [2] |
| Benzoxazinone Derivative 7 | HCT-29 (Colon) | MTT | < 10 | [2] |
| Benzoxazine Derivative 2b | MCF-7 (Breast) | Not Specified | 2.27 | [6] |
| Benzoxazine Derivative 2b | HCT-116 (Colon) | Not Specified | 4.44 | [6] |
| Benzoxazine Derivative 4b | MCF-7 (Breast) | Not Specified | 3.26 | [6] |
| Benzoxazine Derivative 4b | HCT-116 (Colon) | Not Specified | 7.63 | [6] |
| 1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (c18) | Huh-7 (Liver) | Not Specified | 19.05 | [3] |
| 1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (c5) | Huh-7 (Liver) | Not Specified | 28.48 | [3] |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is crucial for understanding the methodologies and mechanisms of action.
Caption: General workflow for evaluating compound cytotoxicity.
Caption: Simplified apoptosis signaling pathways often affected by cytotoxic agents.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Target cells (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO, concentration matched to the highest compound dose) and untreated controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Treated cell cultures from the primary experiment (supernatants)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom microplate
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Prepare Controls: In addition to the experimental wells, prepare:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (1-2 hours before the assay endpoint).
-
Background: Medium only.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Correct the absorbance values by subtracting the 680 nm reading from the 490 nm reading. Calculate the percentage of cytotoxicity.
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).
Materials:
-
Treated cells (both adherent and suspension fractions)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells for each sample.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Treated cells
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect and wash cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 2 hours or store at -20°C overnight.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for DNA content. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[4][5] A sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Binding Affinity of 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established biophysical methods for characterizing the binding affinity of small molecules, such as 6-amino-2H-1,4-benzoxazin-3(4H)-one, to their protein targets. The benzoxazinone scaffold is present in a variety of biologically active molecules, including inhibitors of enzymes like serine proteases. For the context of these protocols, we will consider a hypothetical scenario where this compound is investigated as a potential inhibitor of a serine protease.
Introduction to Binding Affinity Assessment
Determining the binding affinity of a small molecule to its biological target is a critical step in drug discovery and development. Binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of the interaction between a ligand (e.g., this compound) and its protein target. A lower Kd value indicates a stronger binding affinity. Several robust techniques are available to measure binding affinity, each with its own set of advantages and considerations. This document outlines the protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where a serine protease plays a crucial role in a disease cascade. The small molecule, this compound, is being investigated as an inhibitor of this protease.
Experimental Workflow Overview
The general workflow for assessing the binding affinity of a small molecule to its target protein is outlined below. This process involves careful sample preparation, execution of the chosen binding assay, and rigorous data analysis.
Data Presentation: Summary of Quantitative Data
The following table summarizes the typical quantitative data obtained from the described binding affinity assays.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Binding Affinity (Kd) | Yes (typically nM to µM range) | Yes (typically nM to mM range) | Yes (typically nM to µM range) |
| Association Rate (kon) | Yes | No | No |
| Dissociation Rate (koff) | Yes | No | No |
| Stoichiometry (n) | Can be estimated | Yes | No |
| Enthalpy (ΔH) | Can be determined with temperature variation | Yes (directly measured) | No |
| Entropy (ΔS) | Can be calculated | Yes (calculated from ΔG and ΔH) | No |
| Gibbs Free Energy (ΔG) | Can be calculated | Yes (calculated from Kd) | Can be calculated |
| IC50/Ki | Yes (in competition assays) | Yes (in competition assays) | Yes (in competition assays) |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., this compound) to an immobilized ligand (the target protein). This allows for real-time monitoring of the association and dissociation phases of the interaction, providing kinetic and affinity data.[1]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS, ethanolamine) or other appropriate immobilization chemistry
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Purified target protein (≥95% purity)
-
This compound stock solution in DMSO, serially diluted in running buffer
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
Protocol:
-
System Preparation:
-
Degas all buffers and solutions.
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., with a freshly prepared mixture of EDC and NHS for amine coupling).
-
Inject the purified target protein at a suitable concentration (e.g., 10-100 µg/mL) in the appropriate immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. It is recommended to perform a broad concentration range first, followed by a narrower range around the estimated Kd. A DMSO concentration gradient control should be included.
-
Inject the different concentrations of the small molecule over the immobilized protein and reference flow cells at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the sensor surface.
-
Between each small molecule injection, regenerate the sensor surface with the appropriate regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (target protein) in a sample cell. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (≥95% purity)
-
This compound
-
ITC buffer (e.g., phosphate or Tris buffer at a defined pH)
-
DMSO (for ligand stock solution)
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the ITC buffer to ensure a precise buffer match.
-
Prepare the this compound solution using the final dialysis buffer. The final DMSO concentration should be identical in both the protein and ligand solutions and kept as low as possible (typically <5%).
-
Accurately determine the concentrations of the protein and the small molecule.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the target protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters, including the cell temperature, stirring speed, number of injections, and injection volume.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Allow the system to reach thermal equilibrium between each injection.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to account for the heat of dilution. This data will be subtracted from the binding experiment data.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP)
Principle: FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light. A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. In a competitive FP assay, the unlabeled small molecule of interest (this compound) competes with the fluorescent tracer for binding to the target protein, causing a decrease in polarization.
Materials:
-
Fluorescence plate reader with polarization filters
-
Purified target protein
-
Fluorescently labeled tracer (a ligand known to bind the target protein)
-
This compound
-
Assay buffer
-
Microplates (e.g., black, 96- or 384-well)
Protocol:
-
Assay Development and Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the protein concentration that yields a suitable assay window (a significant change in polarization upon binding).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fixed concentrations of the target protein and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells.
-
Include control wells for minimum polarization (tracer only) and maximum polarization (tracer + protein).
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
The polarization (P) or millipolarization (mP) values are calculated by the instrument's software.
-
Plot the mP values against the logarithm of the concentration of this compound.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the bound tracer.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-amino-2H-1,4-benzoxazin-3(4H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies involve the construction of the benzoxazinone ring system followed by the introduction or modification of functional groups. A common and effective approach is the reductive cyclization of a substituted nitrophenol derivative. This typically involves the synthesis of a precursor like methyl 2-(4-amino-2-nitrophenoxy)acetate, which is then subjected to reduction of the nitro group, leading to spontaneous or catalyzed cyclization to form the desired this compound.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Several parameters are crucial for maximizing the yield. These include the choice of catalyst for the reduction step, the reaction temperature, the solvent system, and the pH of the reaction medium. For instance, in catalytic hydrogenation, the type of catalyst (e.g., Pd/C, Raney Nickel) and the hydrogen pressure can significantly impact the reaction's efficiency and selectivity.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a highly effective method for purifying the final product.[1][2][3][4][5] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling.[4][5] Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures of solvents like ethanol/water.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Reductive Cyclization Step
Possible Causes and Solutions:
-
Cause: Inefficient reduction of the nitro group.
-
Solution 1 (Catalytic Hydrogenation): Ensure the catalyst is active. Catalyst poisoning by sulfur or other impurities can inhibit the reaction.[6] Use fresh, high-quality catalyst. Optimize the catalyst loading, hydrogen pressure, and reaction temperature. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[7]
-
Solution 2 (Chemical Reduction): If using reducing agents like iron (Fe) powder with ammonium chloride (NH₄Cl), ensure the iron powder is finely divided and activated.[8] The reaction progress can often be monitored by a change in color of the reaction mixture.
-
-
Cause: Incomplete cyclization of the intermediate amino compound.
-
Solution: After the reduction of the nitro group, the cyclization to form the benzoxazinone ring can sometimes be sluggish. Gentle heating or the addition of a mild acid or base catalyst can promote the intramolecular cyclization.
-
-
Cause: Suboptimal reaction conditions.
-
Solution: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used for these reductions. Temperature also plays a key role; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. It is advisable to perform small-scale experiments to determine the optimal temperature.
-
Problem 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
-
Cause: Over-reduction of the nitro group or other functional groups.
-
Solution: Careful monitoring of the reaction progress is essential to prevent over-reduction. In catalytic hydrogenation, reducing the hydrogen pressure or the amount of catalyst can help improve selectivity. For chemical reductions, controlling the stoichiometry of the reducing agent is crucial.
-
-
Cause: Formation of azo or azoxy compounds.
-
Solution: The formation of dimeric azo and azoxy byproducts is a common issue in the reduction of aromatic nitro compounds, especially under certain pH conditions.[9] Maintaining a neutral or slightly acidic pH can often minimize the formation of these impurities. The addition of vanadium compounds as catalysts in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates, thereby reducing the formation of azo and azoxy compounds.[10]
-
-
Cause: Incomplete reaction of starting materials.
-
Solution: Ensure that the reaction is allowed to proceed to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, it may be necessary to add more reducing agent or catalyst.
-
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from a nitro-substituted precursor using catalytic hydrogenation.
Step 1: Synthesis of Methyl 2-(4-amino-2-nitrophenoxy)acetate
-
A detailed procedure for synthesizing the starting material should be followed. This can involve the reaction of a substituted nitrophenol with methyl chloroacetate.
Step 2: Reductive Cyclization
-
Dissolve methyl 2-(4-amino-2-nitrophenoxy)acetate (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Synthesis via Chemical Reduction with Iron
This protocol outlines the use of iron powder for the reductive cyclization.
Step 1: Synthesis of the Nitro Precursor
-
Synthesize the starting nitro-substituted phenoxyacetate as described in Protocol 1, Step 1.
Step 2: Reductive Cyclization
-
To a solution of the nitro precursor (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl) (4-5 equivalents) and iron powder (Fe) (4-5 equivalents).[8]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a bed of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization.
Data Presentation
Table 1: Comparison of Reductive Cyclization Methods
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | Room Temp. | 85-95 | Requires specialized hydrogenation equipment. |
| Chemical Reduction | Fe / NH₄Cl | Ethanol/Water | Reflux | 70-85 | Cost-effective and does not require high-pressure equipment. |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 75-90 | Effective but tin waste needs to be managed. |
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Troubleshooting guide for impurity formation during synthesis.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues with 6-amino-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, you can try the following:
-
Slower Addition and Vigorous Mixing: Add the stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations of the compound that can initiate precipitation.
-
Lower Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your aqueous buffer, but it reduces the immediate concentration shock.
-
Use of Co-solvents: If your experimental system allows, you can add a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the final aqueous solution to increase the overall solvent polarity and improve solubility.[1]
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility. However, be cautious about the temperature stability of your compound and other components in your experiment.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays. However, it is always best practice to run a vehicle control (your final assay medium with the same concentration of DMSO but without the compound) to ensure that the solvent itself does not affect the experimental outcome. Some sensitive assays may require even lower concentrations.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, adjusting the pH can be a very effective strategy. The "6-amino" group in the molecule is basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the neutral form. Therefore, lowering the pH of your aqueous buffer may significantly increase the solubility of the compound. It is advisable to determine the pH-solubility profile of your compound to identify the optimal pH range for your experiments.[2]
Q4: Are there other methods to enhance the aqueous solubility of this compound for in vitro or in vivo studies?
A4: Several advanced formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that have increased aqueous solubility.[1]
-
Surfactants: The use of non-ionic surfactants, such as Tween® or Triton™ X-100, above their critical micelle concentration (CMC) can help solubilize the compound by forming micelles that encapsulate it. This is more commonly used for in vitro assays rather than cell-based or in vivo studies due to potential toxicity.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. When this solid dispersion is introduced into an aqueous medium, the polymer dissolves and releases the drug in a finely dispersed, more soluble state.
Troubleshooting Guides
Issue 1: Compound Precipitation During Preparation of Aqueous Working Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| Immediate cloudiness or visible particles upon adding DMSO stock to buffer. | Exceeding the aqueous solubility limit. | 1. Reduce Final Concentration: Lower the target concentration of the compound in the aqueous solution. 2. Optimize Co-solvent Percentage: If permissible, increase the percentage of the organic co-solvent in the final solution (e.g., from 1% to 5% ethanol). 3. pH Adjustment: Lower the pH of the aqueous buffer to protonate the amino group and increase solubility. 4. Slower Addition with Stirring: Add the stock solution very slowly to the vigorously stirred buffer. |
| Solution is initially clear but becomes cloudy over time. | Time-dependent precipitation or instability. | 1. Prepare Fresh Solutions: Make the working solutions immediately before use. 2. Check for Degradation: Assess the stability of the compound in the aqueous buffer over the time course of your experiment. 3. Filter Before Use: If micro-precipitates are suspected, filter the solution through a 0.22 µm syringe filter before use. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Observation | Potential Cause | Troubleshooting Steps |
| High variability in results between replicate experiments. | Undissolved compound or micro-precipitates interfering with the assay. | 1. Confirm Complete Dissolution of Stock: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before dilution. Gentle warming or sonication may be necessary. 2. Determine Equilibrium Solubility: Conduct a shake-flask experiment to determine the maximum true solubility in your experimental buffer and work below this concentration. 3. Visual Inspection: Carefully inspect all solutions for any signs of precipitation before use. |
| Lower than expected activity or potency. | The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. | 1. Quantify Soluble Fraction: After preparing the working solution, centrifuge and/or filter it, and then measure the concentration of the dissolved compound in the supernatant/filtrate using an appropriate analytical method (e.g., HPLC-UV). 2. Employ Solubilization Techniques: Use methods like pH adjustment, co-solvents, or cyclodextrins to increase the amount of dissolved compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 164.16 g/mol ), you would need 1.64 mg.
-
Add Solvent: Add the calculated amount to a clean vial and add the desired volume of high-purity DMSO.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, you can sonicate the vial in a water bath for a few minutes or gently warm it. Ensure the compound is completely dissolved before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment (Shake-Flask Method)
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Excess Compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separate Solid and Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully collect a sample from the clear supernatant and dilute it with a suitable solvent for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method like HPLC-UV.
-
Plot Data: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions.
Caption: Strategies to overcome poor aqueous solubility.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Acylation Reactions
Acylation of the 6-amino group is a common strategy to introduce a variety of functional groups, modulating the parent molecule's physicochemical and biological properties.
Troubleshooting Guide: Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently reactive acylating agent: Acetic anhydride or other anhydrides may not be reactive enough. | Switch to a more reactive acylating agent like an acyl chloride. |
| Steric hindrance: The benzoxazinone structure may sterically hinder the approach of the acylating agent. | Use a less bulky base or a more reactive acylating agent. Consider using a coupling agent like HATU. | |
| Low reaction temperature: The reaction may require thermal energy to proceed at an appreciable rate. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Inappropriate solvent: The starting material may not be fully soluble, or the solvent may not be suitable for the reaction. | Screen different solvents to ensure good solubility of the starting materials. Anhydrous conditions are often crucial. | |
| Formation of Multiple Products | Diacylation: The initially formed amide may be further acylated. | Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. |
| Side reactions with the lactam nitrogen: The nitrogen at the 4-position of the benzoxazinone ring might react under certain conditions. | This is less common due to the lower nucleophilicity of the lactam nitrogen. If observed, consider using milder reaction conditions or protecting the lactam nitrogen if feasible. | |
| Difficult Purification | Removal of excess acid anhydride/acyl chloride: These reagents can be challenging to remove completely. | Use a basic wash (e.g., saturated sodium bicarbonate solution) during the work-up to quench and remove acidic reagents. |
| Co-elution of starting material and product: The polarity of the starting amine and the acylated product may be similar. | Optimize the chromatography conditions (e.g., gradient, solvent system) to achieve better separation. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs): Acylation
Q1: What are the most common acylating agents for this compound?
A1: Acyl chlorides and acid anhydrides are the most common. For less reactive substrates or when milder conditions are required, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can be effective.[1]
Q2: What is a suitable solvent for acylation reactions of this compound?
A2: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used. The choice of solvent will depend on the solubility of the specific reactants and the reaction temperature. It is crucial to use anhydrous solvents to prevent hydrolysis of the acylating agent.
Q3: How can I monitor the progress of the acylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase should be chosen to achieve good separation between the starting material, the product, and any byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization.
Sulfonylation Reactions
Sulfonylation introduces a sulfonamide group, which can significantly alter the biological activity and solubility of the parent molecule.
Troubleshooting Guide: Sulfonylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low nucleophilicity of the amine: The 6-amino group may not be sufficiently nucleophilic to react with the sulfonyl chloride. | Use a stronger, non-nucleophilic base (e.g., pyridine, triethylamine, or DBU) to deprotonate the amine and increase its nucleophilicity. |
| Decomposition of the sulfonyl chloride: Sulfonyl chlorides can be sensitive to moisture and heat. | Ensure anhydrous reaction conditions and consider running the reaction at a lower temperature. | |
| Inappropriate solvent: The choice of solvent can influence the reaction rate and outcome. | Pyridine can often serve as both the base and the solvent. Other aprotic solvents like DCM or THF can also be used in the presence of a suitable base. | |
| Formation of Multiple Products | Disulfonylation: Reaction at both the 6-amino group and the lactam nitrogen is a possibility under harsh conditions. | Use a stoichiometric amount of the sulfonylating agent and milder reaction conditions. |
| Hydrolysis of the sulfonyl chloride: Presence of water will lead to the formation of the corresponding sulfonic acid. | Use anhydrous solvents and reagents. | |
| Difficult Purification | Removal of the base: Excess amine base can be difficult to remove. | An acidic wash (e.g., dilute HCl) during the work-up will protonate the excess base, allowing it to be removed in the aqueous layer. |
| Product insolubility: The sulfonated product may have limited solubility. | Choose an appropriate solvent for extraction and purification. Recrystallization is often a good method for purifying solid sulfonamides. |
Frequently Asked Questions (FAQs): Sulfonylation
Q1: What are common sulfonylating agents for aromatic amines?
A1: Aryl sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, are the most frequently used reagents.
Q2: Why is a base necessary for sulfonylation?
A2: A base is required to neutralize the HCl that is generated during the reaction and to act as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity. Pyridine is a common choice as it can also serve as the solvent.
Q3: How can I avoid the hydrolysis of the sulfonyl chloride?
A3: It is critical to perform the reaction under anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reductive Amination Reactions
Reductive amination allows for the introduction of alkyl or aryl groups at the 6-amino position via reaction with an aldehyde or ketone followed by reduction of the intermediate imine.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Amine | Reduction of the starting aldehyde/ketone: The reducing agent may be too reactive and reduce the carbonyl compound before imine formation. | Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). |
| Incomplete imine formation: The equilibrium for imine formation may not be favorable. | Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. | |
| Low reactivity of the aromatic amine: Aromatic amines are generally less nucleophilic than aliphatic amines. | The reaction may require longer reaction times or gentle heating. | |
| Formation of a Tertiary Amine Byproduct | Over-alkylation of the product: The newly formed secondary amine can react with another equivalent of the aldehyde. | Use an excess of the primary amine relative to the aldehyde. |
| Presence of an Alcohol Byproduct | Reduction of the carbonyl starting material: This is a common side reaction, especially with reactive reducing agents. | Switch to a more selective reducing agent like STAB, which is known to preferentially reduce the iminium ion over the carbonyl group. |
Frequently Asked Questions (FAQs): Reductive Amination
Q1: What is the best reducing agent for the reductive amination of an aromatic amine?
A1: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations. It is milder and more selective than sodium borohydride, reducing the likelihood of reducing the starting aldehyde or ketone.
Q2: How can I improve the rate of imine formation?
A2: The addition of a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation. The removal of water using molecular sieves also helps to drive the reaction forward.
Q3: My reaction is not going to completion. What can I do?
A3: For less reactive aromatic amines, the reaction may require longer reaction times or gentle heating. Ensure that the starting materials are pure and the solvent is anhydrous. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Data Presentation
Table 1: Acylation of this compound with 3-ethynylbenzoic acid
| Entry | Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | HATU | DIPEA | DMF | 12 | 85 | [1] |
Further quantitative data for a broader range of acylation, sulfonylation, and reductive amination reactions on this specific substrate is limited in the currently available literature. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific derivatives.
Experimental Protocols
Protocol 1: Acylation of this compound with 3-ethynylbenzoic acid
Materials:
-
This compound
-
3-ethynylbenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) and 3-ethynylbenzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)benzamide.[1]
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical troubleshooting workflow for addressing low product yield in derivatization reactions.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-amino-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the purification of 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its bifunctional nature, containing both a basic aromatic amine and a polar lactam moiety. Key issues include:
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Solubility: The compound may exhibit poor solubility in common organic solvents, making recrystallization challenging.
-
Column Chromatography: The basic amino group can interact strongly with acidic silica gel, leading to peak tailing, poor separation, and potential degradation.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities that are difficult to remove.
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Hydrolysis: The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically sold with a purity of 97% or higher. However, for sensitive applications, further purification may be necessary to remove minor impurities.
Q3: What are some common impurities that might be present in a crude sample?
A3: Common impurities may include starting materials from the synthesis, by-products from side reactions, and degradation products. Potential impurities could be:
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Unreacted starting materials (e.g., 4-amino-2-hydroxyphenethylamine and a C1 synthon).
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Over-alkylated or acylated by-products.
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Oxidized dimeric or polymeric species of the aromatic amine.
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Hydrolysis products where the lactam ring has opened.
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 165 °C, with decomposition) indicates high purity.
Troubleshooting Guide
Issue 1: My purified this compound is colored (e.g., yellow, brown, or pink).
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Possible Cause: Oxidation of the aromatic amino group. Aromatic amines are prone to air oxidation, which can be accelerated by light and trace metal impurities.
-
Solution:
-
Recrystallization with a reducing agent: Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) during recrystallization to reduce colored oxidized species back to the amine.
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Activated Carbon Treatment: Dissolve the compound in a suitable hot solvent and add a small amount of activated carbon. The carbon can adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool for crystallization.
-
Inert Atmosphere: Perform purification and handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Issue 2: I am observing significant peak tailing during silica gel column chromatography.
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Possible Cause: Strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina. Alternatively, amine-functionalized silica gel can be very effective for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
-
Issue 3: The compound is "oiling out" instead of crystallizing during recrystallization.
-
Possible Cause:
-
The solvent system is not ideal; the compound's solubility may not change significantly enough with temperature.
-
The presence of impurities is inhibiting crystal lattice formation.
-
The cooling process is too rapid.
-
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A good starting point for polar compounds is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone) and a non-polar anti-solvent in which it is less soluble (e.g., water, hexanes, or diethyl ether).
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystals, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Issue 4: The recovery yield after purification is very low.
-
Possible Cause:
-
The compound has significant solubility in the recrystallization solvent even at low temperatures.
-
The compound is irreversibly adsorbing to the stationary phase during column chromatography.
-
Degradation of the compound during the purification process.
-
-
Solution:
-
Optimize Recrystallization Solvent: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. Minimize the amount of hot solvent used to dissolve the crude product.
-
Chromatography Conditions: If using column chromatography, ensure the mobile phase is appropriate to elute the compound efficiently. A gradient elution from a less polar to a more polar solvent system can be beneficial.
-
Mild Conditions: Avoid prolonged heating and exposure to strong acids or bases to prevent degradation.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) | Key Observations |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Effective for removing less polar impurities. |
| Silica Gel Chromatography (DCM/MeOH + 0.5% TEA) | 85% | 99.2% | 60% | Good separation, but some loss on the column. |
| Alumina Chromatography (Ethyl Acetate/Hexane) | 85% | 99.0% | 70% | Reduced peak tailing compared to silica. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on a general procedure for recrystallizing polar, amine-containing compounds. An ethanol/water mixture is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid. Stir and heat the mixture gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is designed to mitigate the issues of purifying a basic compound on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) containing 0.5% triethylamine (TEA) (v/v). For example, starting with 100% DCM + 0.5% TEA and gradually increasing the methanol content to 5-10%.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial eluent or a slightly more polar solvent mixture. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Column Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity by adding more methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
troubleshooting failed reactions in 6-amino-2H-1,4-benzoxazin-3(4H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly focusing on the critical reduction of the nitro-intermediate, 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
Question: My catalytic hydrogenation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one is showing low conversion or has stalled. What are the potential causes and solutions?
Answer: Low or no conversion during the catalytic hydrogenation of the nitro group is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Palladium on carbon, Platinum-based catalysts) may be old, of poor quality, or may have been poisoned by impurities in the starting material, solvent, or hydrogen gas.
-
Solution: Use fresh, high-quality catalyst. Ensure solvents are properly purified and that the starting material is free of potential catalyst poisons like sulfur compounds. It can be beneficial to filter the starting material solution through a small plug of silica or activated carbon before adding the catalyst.
-
-
Inadequate Hydrogen Pressure or Delivery: Insufficient hydrogen pressure or poor mixing can lead to a slow or incomplete reaction.
-
Solution: Ensure all connections in your hydrogenation apparatus are secure and that the vessel is properly pressurized. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.
-
-
Improper Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.[1]
-
Reaction Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to improve the reaction rate.
-
Solution: Consider increasing the temperature to 40-50 °C, but monitor for potential side reactions.
-
Question: I am observing significant dehalogenation as a side reaction during the reduction of a halogenated 6-nitro-2H-1,4-benzoxazin-3(4H)-one derivative. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[1][3] The product aniline is often more susceptible to dehalogenation than the starting nitro compound.[1]
-
Catalyst Selection: The choice of catalyst is critical for chemoselectivity.
-
Solution: Platinum-based catalysts, such as Platinum-Vanadium on carbon (Pt-V/C), have been shown to be effective in selectively hydrogenating nitro groups in the presence of halogens.[1] Raney Cobalt has also been identified as a high-performance catalyst for this transformation.[1] Palladium-based catalysts can sometimes be more prone to causing dehalogenation.
-
-
Substrate Concentration: The concentration of the substrate can influence the selectivity of the reaction.[1]
-
Solution: Lowering the substrate concentration has been shown to decrease dehalogenation.[1]
-
-
Reaction Conditions: Fine-tuning the reaction parameters can help to suppress dehalogenation.
-
Solution: Use milder hydrogen pressure and lower temperatures. Additives can sometimes be employed to inhibit the hydrodehalogenation reaction.
-
Question: The cyclization step to form the benzoxazinone ring is inefficient. What can I do to improve the yield?
Answer: Incomplete cyclization can result from several factors, including the choice of base, solvent, and reaction temperature.
-
Base and Solvent System: The combination of base and solvent is crucial for promoting the intramolecular cyclization.
-
Alternative Cyclization Agents: For different synthetic routes, other cyclizing agents might be more effective.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route to this compound?
A1: A common and straightforward approach involves a two-step sequence:
-
Nitration of the parent 2H-1,4-benzoxazin-3(4H)-one to introduce a nitro group at the 6-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.[7]
-
Reduction of the resulting 6-nitro-2H-1,4-benzoxazin-3(4H)-one to the corresponding amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method.[2]
Q2: Are there alternative methods for the reduction of the nitro group?
A2: Yes, besides catalytic hydrogenation, chemical reduction methods can be employed. These often involve the use of metals in acidic media, such as tin or iron in hydrochloric acid. However, catalytic hydrogenation is often preferred due to milder reaction conditions and easier product purification.
Q3: What are some key safety considerations for this synthesis?
A3:
-
Nitration: Nitrating agents are highly corrosive and the reaction can be exothermic. Perform the reaction in an ice bath with slow, controlled addition of the reagents.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area (fume hood) using appropriate equipment designed for hydrogenation. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. Handle the catalyst as a slurry in solvent and never allow it to dry completely in the air.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary
Table 1: Catalyst Performance in Selective Hydrogenation of Halogenated Nitroaromatics
| Catalyst | Conversion of 1-iodo-4-nitrobenzene | Dehalogenation | Time (min) | Substrate Concentration (M) |
| Pt-V/C | 99.5% | 1% | 5 | 0.05 |
| Pt-V/C | 93% | 8% | 21 | 0.1 |
| Pt-V/C | 94% | 27% | 240 | 0.2 |
Data adapted from a model system to illustrate the effect of substrate concentration on reaction rate and selectivity.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one
-
To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add 2H-1,4-benzoxazin-3(4H)-one in portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the benzoxazinone, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a hydrogenation flask, dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent such as ethanol or methanol.[2]
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). The catalyst should be handled as a slurry.
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[2] Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the nitro reduction step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of 6-amino-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-2H-1,4-benzoxazin-3(4H)-one. The following information is curated to address potential challenges in achieving stable in vivo experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in in vivo studies?
A1: The primary stability concerns for this compound in vivo revolve around its two key structural features: the aromatic amine group and the benzoxazinone core. The aromatic amine is susceptible to metabolic N-oxidation, N-acetylation, and subsequent conjugation reactions.[1][2][3][4] The benzoxazinone ring can undergo enzymatic hydrolysis, leading to ring cleavage and loss of biological activity.[5][6]
Q2: What are the potential metabolic pathways for this compound in vivo?
A2: Based on the metabolism of structurally similar aromatic amines and benzoxazinoids, the following metabolic pathways are plausible for this compound:
-
Phase I Metabolism:
-
Phase II Metabolism:
-
N-acetylation: The amino group can be acetylated by N-acetyltransferases (NATs).
-
Glucuronidation & Sulfation: The hydroxylated metabolites or the N-hydroxy metabolite can be conjugated with glucuronic acid or sulfate.[2]
-
Hydrolysis: The lactam bond in the benzoxazinone ring may be hydrolyzed by enzymes like amidases.[5][6]
-
Q3: Are there any known degradation products of the benzoxazinone core that I should be aware of?
A3: Yes, studies on related benzoxazinones have shown that the heterocyclic ring can be cleaved. For instance, benzoxazolinones are common degradation products.[6] Enzymatic reactions can lead to the opening of the heterocyclic ring, forming aminophenol derivatives which can be further acetylated.[6]
Q4: What are some general formulation strategies to enhance the in vivo stability of this compound?
A4: Several formulation strategies can be employed to protect the compound from premature degradation in vivo:
-
Enteric Coatings: pH-sensitive polymers can be used to protect the drug from the acidic environment of the stomach and release it in the small intestine.[7]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or other lipid-based carriers can protect it from enzymatic degradation and enhance its absorption.[7][8][9]
-
Nanoparticle Formulations: Polymeric nanoparticles can shield the drug from the harsh gastrointestinal environment and allow for controlled release.[7][8]
-
Prodrug Approach: Chemical modification of the amino group to create a prodrug that is converted to the active compound at the target site can improve stability.
Troubleshooting Guides
Issue 1: Low oral bioavailability and rapid clearance observed in pharmacokinetic studies.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Extensive First-Pass Metabolism | The aromatic amine group is likely undergoing rapid N-oxidation and/or N-acetylation in the liver. |
| Solution: Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes or N-acetyltransferases to assess the impact on bioavailability. A prodrug strategy, temporarily masking the amine group, could also be explored. | |
| Poor Aqueous Solubility | Low solubility can limit dissolution and absorption in the gastrointestinal tract. |
| Solution: Investigate formulation approaches such as the use of cyclodextrins, solid dispersions, or micronization to improve solubility and dissolution rate.[10] | |
| Instability in Gastric Fluid | The compound may be degrading in the acidic environment of the stomach before it can be absorbed. |
| Solution: Utilize enteric-coated capsules or tablets to protect the compound from gastric acid and ensure its release in the more neutral pH of the small intestine.[7] | |
| Enzymatic Degradation in the GI Tract | The benzoxazinone ring may be susceptible to hydrolysis by gut enzymes. |
| Solution: Encapsulation in protective carriers like liposomes or nanoparticles can shield the compound from enzymatic attack.[7][8] |
Issue 2: High variability in in vivo efficacy and exposure between subjects.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Genetic Polymorphisms in Metabolizing Enzymes | Variations in N-acetyltransferase (NAT) or cytochrome P450 enzymes among subjects can lead to significant differences in metabolism. |
| Solution: If possible, genotype the study animals for relevant metabolizing enzymes. This can help to explain inter-individual variability. | |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption and metabolism. |
| Solution: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. This will help in standardizing the dosing regimen for efficacy studies. | |
| Formulation Inconsistency | Poorly optimized or inconsistent formulation can lead to variable drug release and absorption. |
| Solution: Ensure the formulation is robust and reproducible. Characterize the formulation for properties like particle size, dissolution profile, and content uniformity. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
-
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.
-
Protocol 2: LC-MS/MS Method for Quantification in Plasma
-
Objective: To develop and validate a method for the quantification of this compound in plasma.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (parent compound) and a suitable product ion for both the analyte and the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
Visualizations
Caption: Experimental workflow for in vivo stability and pharmacokinetic assessment.
References
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic studies in vivo with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 7. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
refining analytical techniques for 6-amino-2H-1,4-benzoxazin-3(4H)-one characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 6-amino-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key properties are summarized in the table below. This information is crucial for sample preparation, storage, and choosing initial analytical conditions.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store the solid compound at 2-8°C to ensure its stability. For solutions, especially in protic solvents, it is advisable to prepare them fresh or store them at low temperatures for a short period to prevent potential degradation.
Q3: Are there any known stability issues with this compound during analysis?
A3: The amino group on the aromatic ring can be susceptible to oxidation. It is advisable to use degassed solvents for HPLC and to minimize sample exposure to light and air. In mass spectrometry, the molecule may exhibit in-source fragmentation depending on the ionization conditions.
Q4: What are the expected major fragmentation patterns in mass spectrometry for this compound?
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing for this compound
Peak tailing is a common issue when analyzing aromatic amines due to secondary interactions with the stationary phase.[3]
-
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for this compound is often due to the interaction of the basic amino group with acidic silanol groups on the silica-based stationary phase. Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH Adjustment: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the amino group to ensure it is either fully protonated or deprotonated. For basic compounds, a lower pH (e.g., pH 3) is often effective.
-
Use of Mobile Phase Additives: If pH adjustment is insufficient, adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) can mask the active silanol sites.[3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to minimize secondary interactions.
-
Column Choice: Consider using a column with a high-purity silica or one that is end-capped to reduce the number of free silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample or reducing the injection volume.[4]
-
Issue 2: Poor Resolution or Co-elution with Impurities
-
Question: I am observing poor resolution between my main peak and an impurity. How can I improve the separation?
-
Answer:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and efficiency, but be mindful of compound stability.
-
Select a Different Stationary Phase: If mobile phase optimization is not successful, a column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
-
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Mass Spectrometry (MS) Analysis
Issue: In-source Fragmentation or Low Abundance of Molecular Ion
-
Question: I am struggling to detect the molecular ion of this compound, or I see significant fragmentation in the source. What can I do?
-
Answer:
-
Use a Softer Ionization Technique: Electrospray ionization (ESI) is generally a soft ionization technique. If you are still observing excessive fragmentation, try to optimize the ESI source parameters.
-
Optimize Source Parameters: Reduce the fragmentor or nozzle potential to minimize in-source collision-induced dissociation.[2] Also, optimize the nebulizer gas flow and drying gas temperature and flow rate.
-
Mobile Phase Additives: The choice of mobile phase additive can influence ionization efficiency. For positive ion mode, adding a small amount of formic acid (0.1%) can promote protonation. For negative ion mode, a small amount of ammonium hydroxide or a volatile buffer like ammonium acetate may be beneficial.
-
Check for Contaminants: Contaminants in the sample or mobile phase can suppress the ionization of your target analyte. Ensure high purity solvents and sample.
-
Nuclear Magnetic Resonance (NMR) Analysis
Issue: Broad Peaks in the 1H NMR Spectrum
-
Question: The peaks corresponding to the amine and amide protons in my 1H NMR spectrum are broad. Is this normal and can I improve it?
-
Answer:
-
Proton Exchange: Broadening of N-H proton signals is common due to chemical exchange with residual water in the NMR solvent or due to quadrupole broadening from the nitrogen atom.
-
Deuterium Exchange: To confirm these peaks, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peaks should disappear or significantly decrease in intensity.
-
Solvent Choice: Using a dry aprotic solvent like DMSO-d₆ can sometimes result in sharper N-H peaks compared to solvents like CDCl₃ or MeOD.
-
Low Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 89976-75-0 | |
| Melting Point | 88-93 °C | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Table 2: Typical HPLC Troubleshooting Parameters
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Adjust mobile phase pH to ~3; add 0.1% TEA. |
| Column overload | Reduce injection volume or sample concentration. | |
| Retention Time Drift | Poor column equilibration | Increase equilibration time between runs. |
| Mobile phase composition change | Prepare fresh mobile phase; ensure proper mixing. | |
| Temperature fluctuations | Use a column oven for stable temperature control. | |
| Ghost Peaks | Sample carryover | Implement a needle wash step with a strong solvent. |
| Contaminated mobile phase | Use high-purity, filtered solvents. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or determine optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Mass Spectrometry Analysis by ESI-MS
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is recommended to protonate the amino group.
-
Infusion: For initial characterization, infuse a dilute solution (e.g., 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Source Parameters (starting points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30-40 psi
-
Drying Gas (N₂): 8-10 L/min at 300-350°C
-
Fragmentor/Nozzle Potential: Start at a low value (e.g., 80 V) and gradually increase to observe fragmentation if desired for structural elucidation.
-
-
Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 50-500). The expected protonated molecule [M+H]⁺ is at m/z 165.16.
General Analytical Workflow
Caption: General workflow for analytical characterization.
References
- 1. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fateallchem.dk [fateallchem.dk]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
strategies to reduce by-products in 6-amino-2H-1,4-benzoxazin-3(4H)-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one. The focus is on minimizing by-product formation during the key nitration and reduction steps.
Frequently Asked Questions (FAQs) and Troubleshooting
The synthesis of this compound is typically achieved via a two-step process: nitration of 2H-1,4-benzoxazin-3(4H)-one to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group. Each step presents unique challenges that can lead to the formation of undesirable by-products.
Section 1: Nitration of 2H-1,4-benzoxazin-3(4H)-one
The primary challenge in this step is achieving regioselectivity for the desired 6-nitro isomer and avoiding over-nitration.
Q1: I am obtaining a mixture of 6-nitro and 7-nitro isomers. How can I improve the regioselectivity for the 6-nitro product?
A1: The formation of different nitro isomers is highly dependent on the nitrating agent and reaction conditions. The amide and ether groups on the benzoxazinone ring direct electrophilic substitution, but the selectivity can be poor under certain conditions.
-
Problem: Using a standard sulfuric acid/nitric acid mixture can lead to a mixture of products, including the 6-nitro and 7-nitro isomers.[1]
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Solution: To favor the formation of the 6-nitro isomer, it is recommended to use a nitrating system that promotes substitution at the position para to the ether oxygen. A mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature is often effective.[1]
-
Troubleshooting Steps:
-
Control Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture and throughout the reaction. This helps to control the reaction rate and improve selectivity.
-
Order of Addition: Slowly add the nitric acid to the sulfuric acid, and then add this mixture dropwise to a solution of the 2H-1,4-benzoxazin-3(4H)-one in sulfuric acid.
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Alternative Reagents: For some substrates, using nitrosation followed by oxidation (e.g., sodium nitrite followed by fuming nitric acid) can favor the formation of the 7-nitro isomer.[1] Therefore, it is crucial to use the appropriate nitrating agent for the desired isomer.
-
Q2: I am observing a significant amount of a dinitro by-product, likely the 6,8-dinitro compound. How can I prevent this?
A2: Dinitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial introduction of a nitro group deactivates the ring, but a second nitration can still occur.
-
Problem: The use of excess nitrating agent or elevated temperatures can lead to the formation of 6,8-dinitro-2H-1,4-benzoxazin-3(4H)-one.[1][2]
-
Solution: Carefully control the stoichiometry of the nitrating agent and the reaction time.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Avoid using a large excess.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dinitro product.
-
Temperature: As with improving regioselectivity, maintaining a low temperature will also help to minimize over-nitration.
-
Section 2: Reduction of 6-nitro-2H-1,4-benzoxazin-3(4H)-one
The main goals during the reduction step are to achieve complete conversion of the nitro group to the amine and to avoid the formation of partially reduced or dimeric by-products.
Q3: My reduction of the nitro group is incomplete, and I am isolating a mixture of the starting material and the desired amine. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue that can be caused by several factors, including catalyst deactivation, insufficient reducing agent, or poor solubility.
-
Problem: The reaction stalls before all the nitro compound has been converted to the amine.
-
Solution: Ensure the activity of the catalyst and the stoichiometry of the reducing agent are appropriate, and that the substrate is sufficiently soluble in the reaction solvent.
-
Troubleshooting Steps:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Use a fresh, high-quality catalyst (e.g., 10% Pd/C). The catalyst should be handled under an inert atmosphere if it is pyrophoric.
-
Ensure the catalyst is not poisoned by contaminants in the starting material or solvent. Sulfur-containing compounds are known catalyst poisons.[3]
-
-
Reducing Agent Stoichiometry (for Metal/Acid Reductions):
-
For reductions using reagents like SnCl₂ or Fe/HCl, ensure a sufficient excess (typically 3-5 equivalents) is used to drive the reaction to completion.[4]
-
-
Solubility: The nitro compound must be soluble in the reaction solvent. If solubility is an issue, consider using a co-solvent system (e.g., ethanol/water, THF/ethanol) or a different solvent altogether.[4][5]
-
Hydrogen Pressure (for Catalytic Hydrogenation): If using a balloon of hydrogen, ensure it is periodically replaced. For more stubborn reductions, a Parr hydrogenator at elevated pressure may be necessary.[5]
-
Q4: I am observing by-products that I suspect are hydroxylamines, nitroso, or azoxy compounds. How can I avoid their formation?
A4: These by-products result from the incomplete, stepwise reduction of the nitro group. The key is to use reaction conditions that favor the full six-electron reduction to the amine.
-
Problem: The reduction stops at intermediate stages, leading to impurities that can be difficult to remove.
-
Solution: Choose a robust reduction method and ensure conditions are sufficient to fully reduce any intermediates.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally effective at achieving complete reduction.[3][4] Some reducing agents, like LiAlH₄, are not suitable for aromatic nitro compounds as they can lead to azo products.[6]
-
Temperature Control: Some reductions are exothermic. Localized overheating can sometimes promote the formation of dimeric side products like azoxy or azo compounds. Ensure efficient stirring and cooling if necessary.[4]
-
pH Control: In some cases, the pH of the reaction medium can influence the product distribution. For metal/acid reductions, maintaining acidic conditions is crucial.
-
Data Presentation
Table 1: Influence of Nitration Conditions on Isomer Distribution
| Nitrating System | Temperature (°C) | Typical Major Product(s) | Notes | Reference |
| Conc. H₂SO₄ / Conc. HNO₃ | 0 - 10 | 6-nitro- and 6,8-dinitro- | The standard method, can lead to over-nitration. | [1] |
| NaNO₂ / Fuming HNO₃ | Not specified | 7-nitro- | Useful for accessing the alternative isomer. | [1] |
Table 2: Comparison of Common Methods for Aromatic Nitro Group Reduction
| Method | Reducing Agent(s) | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | High | Clean reaction, easy work-up. | Catalyst can be expensive and sensitive to poisoning; may reduce other functional groups. |
| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH | Good to High | Tolerant of many functional groups, effective for stubborn reductions. | Requires stoichiometric amounts of metal salts, work-up can be more involved.[4] |
| Metal/Acid Reduction | Fe powder in EtOH/AcOH | Good | Inexpensive, environmentally benign metal. | Can require heating, work-up involves filtering off iron salts.[3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from literature procedures to favor the formation of the 6-nitro isomer.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the benzoxazinone, maintaining the temperature between 0 and 5 °C.
-
Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the starting material is consumed (typically within 1-2 hours), pour the reaction mixture slowly over crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the crude 6-nitro-2H-1,4-benzoxazin-3(4H)-one. The product can be further purified by recrystallization from ethanol.
Protocol 2: Reduction of 6-nitro-2H-1,4-benzoxazin-3(4H)-one via Catalytic Hydrogenation
This is a general and often high-yielding method for the reduction of aromatic nitro compounds.[4]
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr bottle or a thick-walled round-bottom flask), dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or THF.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel to the desired hydrogen pressure (a balloon can be used for atmospheric pressure) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis of aliquots.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for the nitration step.
Caption: Reaction pathway for nitro group reduction and potential by-products.
References
modifying experimental protocols for better reproducibility with 6-amino-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 6-amino-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a heterocyclic building block with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 88-93 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| CAS Number | 89976-75-0 | [1] |
Q2: How should I store this compound to ensure its stability?
To maintain its integrity, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Benzoxazinone derivatives can be unstable in aqueous solutions, potentially undergoing hydrolysis.
Q3: What are the common applications of this compound in research and development?
This compound is a valuable building block in medicinal chemistry. It is particularly used in the synthesis of compounds targeting neurodegenerative diseases, such as Alzheimer's, and in the development of novel anti-inflammatory agents. Its structure is a privileged scaffold in drug discovery.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield during the synthesis of this compound from its nitro precursor.
-
Possible Cause 1: Incomplete reduction of the nitro group.
-
Solution: Ensure the complete conversion of the 6-nitro precursor by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the catalyst loading (e.g., Palladium on carbon) or the hydrogen pressure during catalytic hydrogenation.
-
-
Possible Cause 2: Degradation of the product during workup.
-
Solution: The amino group can be sensitive to oxidation. It is advisable to perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Avoid prolonged exposure to acidic or basic conditions during extraction and purification.
-
Problem: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of unreacted starting materials or byproducts.
-
Solution: A common impurity is the unreduced 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Flash column chromatography is an effective method for purification. A solvent system of ethyl acetate and hexane can be optimized to achieve good separation.
-
-
Possible Cause 2: Product instability on silica gel.
-
Solution: If degradation is observed on silica gel, consider using a different stationary phase, such as alumina, or employing an alternative purification technique like recrystallization.
-
Amide Coupling Reactions
Problem: Low yield in amide coupling reactions with this compound.
-
Possible Cause 1: Inefficient activation of the carboxylic acid.
-
Solution: Use a more potent coupling reagent. For sterically hindered substrates, onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than carbodiimides.
-
-
Possible Cause 2: Low nucleophilicity of the amino group.
-
Solution: The nucleophilicity of the 6-amino group can be influenced by the reaction conditions. Ensure the reaction is carried out in an appropriate aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the amine and facilitate the reaction.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: If steric hindrance is a significant factor, you may need to prolong the reaction time or slightly increase the reaction temperature. However, be cautious as elevated temperatures can lead to side reactions.
-
Problem: Formation of side products during the coupling reaction.
-
Possible Cause 1: Racemization of the carboxylic acid coupling partner.
-
Solution: To suppress racemization, add an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents. Onium salt reagents like HATU inherently reduce the risk of racemization.
-
-
Possible Cause 2: Guanidinylation of the amino group.
-
Solution: This can occur with uronium/aminium-based coupling reagents. To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding this compound to the reaction mixture.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This protocol describes a common method for preparing the title compound.
Materials:
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon to the solution.
-
Connect the flask to a hydrogen source and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Amide Coupling of this compound with 3-Ethynylbenzoic Acid
This protocol provides a detailed method for a typical amide bond formation.
Materials:
-
This compound
-
3-Ethynylbenzoic acid
-
HATU
-
DIPEA
-
DMF
Procedure:
-
In a round-bottom flask, dissolve this compound and 3-ethynylbenzoic acid in DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key processes.
Caption: General workflows for the synthesis and a subsequent amide coupling reaction.
Caption: Troubleshooting logic for low yield in amide coupling reactions.
References
addressing inconsistencies in biological assay results for 6-amino-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding biological assays involving 6-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives. The information is tailored to researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-inflammatory effects of our this compound derivatives in our LPS-induced microglial cell model. What are the common causes for this?
A1: Inconsistencies in anti-inflammatory assays using LPS-stimulated microglia can stem from several factors. Firstly, the purity and stability of your synthesized this compound derivatives should be confirmed. Impurities can have their own biological effects, and degradation of the compound can lead to loss of activity. Secondly, variability in the lipopolysaccharide (LPS) preparation, including its source and batch, can dramatically alter the inflammatory response.[1] It is also crucial to maintain consistent cell culture conditions, as cell passage number and density can influence experimental outcomes.[2] Finally, ensure that the final concentration of the solvent used to dissolve your compound (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[3]
Q2: Our results for nitric oxide (NO) production, measured by the Griess assay, are not consistent. What could be the issue?
A2: Inconsistent Griess assay results can be due to several factors. Phenol red in the culture medium can interfere with the colorimetric reading, so using phenol red-free medium is recommended.[4] The timing of the assay is also critical; ensure that you are measuring NO production at a consistent and optimal time point after LPS stimulation. Additionally, be mindful of potential interference from other components in your sample. It is good practice to include appropriate controls, such as a known inhibitor of NO production, to validate the assay.
Q3: We are having trouble demonstrating the activation of the Nrf2-HO-1 pathway by our compounds. What are some common troubleshooting steps?
A3: The activation of the Nrf2-HO-1 pathway can be a transient process. It is important to perform a time-course experiment to identify the optimal time point for observing Nrf2 nuclear translocation and the upregulation of its target gene, HO-1. The quality of your antibodies for Western blotting is paramount; ensure they are validated for the specific application. For qPCR analysis of HO-1 expression, proper primer design and validation are essential. As a positive control, consider using a known Nrf2 activator, such as sulforaphane, to confirm that your experimental system is responsive.
Q4: We are seeing cytotoxicity with our this compound derivatives at concentrations where we expect to see anti-inflammatory effects. How can we address this?
A4: It is crucial to determine the therapeutic window of your compounds. Always perform a cytotoxicity assay, such as the MTT or LDH assay, to determine the maximum non-toxic concentration.[5] If you observe cytotoxicity at your desired effective concentration, consider synthesizing and testing less toxic derivatives. It is also possible that the observed reduction in inflammatory markers is a result of cell death rather than a specific anti-inflammatory effect. Therefore, it is important to assess cell viability in parallel with your anti-inflammatory readouts.
Troubleshooting Guides
Inconsistent Anti-inflammatory Activity in LPS-Stimulated Microglia
| Symptom | Possible Cause | Suggested Solution |
| High variability in pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels between experiments. | LPS Potency Variation: Different batches or sources of LPS can have varying potency.[1] | Use a single, well-characterized batch of LPS for a series of experiments. Perform a dose-response curve for each new batch to determine the optimal concentration. |
| Inconsistent Cell State: High passage number or variable cell density can alter cellular responses.[2] | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. | |
| Solvent Effects: High concentrations of solvents like DMSO can induce stress or toxicity.[3] | Maintain a final solvent concentration below 0.5% and ensure it is consistent across all experimental and control wells. | |
| Weak or no anti-inflammatory effect observed. | Compound Instability: The compound may be degrading in the culture medium. | Assess the stability of your compound in culture medium over the time course of the experiment. Prepare fresh stock solutions for each experiment. |
| Suboptimal Compound Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Incorrect Timing: The anti-inflammatory effect may be time-dependent. | Conduct a time-course experiment to identify the optimal time point for observing the anti-inflammatory effect after treatment. |
Issues with Nrf2-HO-1 Pathway Activation
| Symptom | Possible Cause | Suggested Solution |
| No increase in nuclear Nrf2 levels observed by Western blot. | Transient Translocation: Nrf2 nuclear translocation can be rapid and transient. | Perform a time-course experiment (e.g., 0, 1, 2, 4, 6 hours) to capture the peak of Nrf2 nuclear localization. |
| Poor Nuclear Fractionation: Incomplete separation of nuclear and cytoplasmic fractions. | Use a validated nuclear extraction protocol and check the purity of your fractions using markers for each compartment (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic). | |
| Low Antibody Quality: The Nrf2 antibody may not be specific or sensitive enough. | Use a well-validated antibody for your application (e.g., Western blot, immunofluorescence) and include a positive control (e.g., cells treated with a known Nrf2 activator). | |
| No upregulation of HO-1 expression (mRNA or protein). | Incorrect Time Point: The timing of HO-1 induction may not align with your measurement point. | Perform a time-course experiment to determine the peak of HO-1 mRNA and protein expression, which typically follows Nrf2 activation. |
| Ineffective Compound Concentration: The concentration may be insufficient to activate the pathway. | Conduct a dose-response experiment to assess Nrf2-HO-1 activation at various compound concentrations. |
Experimental Protocols
Protocol for Assessing Anti-inflammatory Activity in LPS-stimulated BV-2 Microglial Cells
-
Cell Seeding: Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of your this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify nitrite concentration.
-
-
Cytotoxicity Measurement (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.
Protocol for Western Blot Analysis of Nrf2 and HO-1
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound derivatives.
Caption: The Nrf2-HO-1 signaling pathway activated by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journalajrb.com [journalajrb.com]
- 4. 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | C8H7FN2O2 | CID 10313389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vivo Potential: A Comparative Guide to 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of derivatives of the promising scaffold, 6-amino-2H-1,4-benzoxazin-3(4H)-one. While in vitro studies have highlighted the potential of this chemical class across various therapeutic areas, this report focuses on the crucial next step: validation in animal models. To date, published in vivo studies for the parent compound, this compound, are not available. Therefore, this guide will focus on the in vivo performance of its key derivatives, offering a comparative analysis against standard therapeutic agents.
Anti-Inflammatory and Analgesic Activity
A significant area of investigation for benzoxazinone derivatives is their potential to combat inflammation and pain. The following data summarizes the in vivo efficacy of a notable derivative in established animal models.
Quantitative Data Summary: Anti-Inflammatory and Analgesic Effects
| Compound | Animal Model | Dosage | Efficacy | Standard Drug | Efficacy of Standard Drug |
| Compound 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one) | Carrageenan-induced rat paw edema | 50 mg/kg | 62.61% inhibition of edema | Indomethacin | Not specified in the study |
| Compound 3d | Acetic acid-induced writhing in rats | 50 mg/kg | 62.36% protection | Indomethacin | Not specified in the study |
Anticancer Activity
The anticancer potential of benzoxazinone derivatives has been explored in various cancer models. This section details the in vivo performance of two distinct derivatives against different tumor types.
Quantitative Data Summary: Anticancer Effects
| Compound | Animal Model | Cancer Type | Dosage | Efficacy (Tumor Growth Inhibition) | Standard Drug(s) |
| Eugenol-derived benzoxazine (6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][2]oxazine) | Mouse model | Fibrosarcoma | 20, 40, 80 mg/kg (oral) | Dose-dependent reduction in tumor incidence and weight | Not specified in the study |
| Compound 8d-1 (a 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivative) | Mouse xenograft model | HeLa (cervical cancer) | 50 mg/kg | 87.7% | BKM120 (PI3K inhibitor), BEZ235 (PI3K/mTOR inhibitor) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Rat Paw Edema
This model is a widely accepted method for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-180 g) are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at specified intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or a standard analgesic (e.g., Indomethacin) is administered.
-
After a specific absorption time (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg).
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of protection (inhibition of writhing) is calculated for the treated groups compared to the control group.
In Vivo Anticancer Xenograft Model (HeLa Cells)
This model is used to evaluate the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.
-
Animals: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice) are used.
-
Cell Culture and Implantation:
-
HeLa (human cervical cancer) cells are cultured in appropriate media.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.
-
The test compound (e.g., Compound 8d-1) and/or standard drugs are administered according to a defined schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice or three times a week).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for targeted drug development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The anticancer activity of Compound 8d-1 has been linked to the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound 8d-1.
Nrf2-HO-1 Signaling Pathway in Inflammation
The anti-inflammatory effects of some benzoxazinone derivatives are associated with the activation of the Nrf2-HO-1 pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.[4][5]
Caption: The Nrf2-HO-1 signaling pathway and the activating role of benzoxazinone derivatives.
References
- 1. inotiv.com [inotiv.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 6-Amino-2H-1,4-Benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
General Workflow for SAR Studies
The process of establishing the structure-activity relationship for a new series of chemical compounds typically follows a structured workflow. This involves the iterative process of synthesizing novel derivatives, evaluating their biological activity, and using this data to inform the design of subsequent compounds with improved potency and selectivity.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Anticancer Activity of Triazole Derivatives
A prominent strategy for modifying the this compound core involves the introduction of a 1,2,3-triazole moiety, often via a "click chemistry" approach starting from the 6-amino group. These derivatives have demonstrated significant anticancer activity against various human cancer cell lines.
Key Structural Features and Modifications
The general structure of these anticancer agents involves the 6-amino group being acylated with a terminal alkyne-containing benzoic acid, followed by a copper-catalyzed azide-alkyne cycloaddition to introduce the triazole ring with various substituents.
Caption: Synthetic pathway to triazole derivatives from the core scaffold.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 6-(benzamido-1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one derivatives against various human cancer cell lines.
| Compound ID | R Group on Triazole | A549 (Lung) IC50 (µM) | Huh7 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | SKOV3 (Ovary) IC50 (µM) | Reference |
| 14b | 4-Bromobenzyl | 7.59 ± 0.31 | - | - | - | - | [1][2] |
| 14c | 3-Bromobenzyl | 18.52 ± 0.59 | - | - | - | - | [1][2] |
| c5 | 4-Bromobenzyl | - | 28.48 | - | - | - | [3] |
| c14 | 4-Iodobenzyl | - | 32.60 | - | - | - | [3] |
| c16 | 3-Iodobenzyl | - | 31.87 | - | - | - | [3] |
| c18 | 4-Cyanobenzyl | - | 19.05 | - | - | - | [3] |
Note: '-' indicates data not reported in the cited literature.
SAR Insights:
-
The position and nature of the substituent on the benzyl group attached to the triazole ring significantly influence the anticancer activity.
-
For the lung cancer cell line A549, the 4-bromobenzyl substituent (compound 14b ) demonstrated the most potent inhibitory effect.[1][2]
-
In the case of the liver cancer cell line Huh7, the 4-cyanobenzyl substituent (compound c18 ) showed the highest activity.[3]
-
Mechanistic studies suggest that these compounds can induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage in cancer cells.[1][2][3]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, Huh7, MCF-7, HCT-116, SKOV3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity of Sulfonamide Derivatives
Derivatives where the 6-amino group is converted into a sulfonamide have been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected benzoxazine-6-sulfonamide derivatives.
| Compound ID | R Group on Sulfonamide | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1a | 4-Methylphenyl | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 | |
| 1b | 4-Methoxyphenyl | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | |
| 1c | 4-Chlorophenyl | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | |
| 1e | 2,4-Dichlorophenyl | 31.25 | 62.5 | 31.25 | 31.25 | 62.5 | |
| 1h | 2-Naphthyl | 31.25 | 31.25 | 62.5 | 31.25 | 31.25 |
SAR Insights:
-
The nature of the aryl or heteroaryl substituent on the sulfonamide group plays a crucial role in determining the antimicrobial spectrum and potency.
-
Compounds with substituted phenyl and naphthyl groups generally exhibit good activity against both bacteria and fungi, with MIC values in the range of 31.25-62.5 µg/mL.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold serves as an excellent starting point for the development of new therapeutic agents. Modification of the 6-amino group, particularly through the formation of triazole and sulfonamide linkages, has yielded derivatives with potent anticancer and antimicrobial activities. The SAR data presented in this guide highlights the importance of the nature and position of substituents in modulating the biological activity of these compounds. Further optimization of these lead structures, guided by the experimental data and protocols outlined herein, holds promise for the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes for 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heterocyclic scaffold, 6-amino-2H-1,4-benzoxazin-3(4H)-one, is a valuable building block in medicinal chemistry. Its derivatives have shown potential as anti-inflammatory agents and as modulators of serotonin receptors. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering a detailed examination of their methodologies and a summary of their performance based on available experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclization and Reduction | Route 2: Smiles Rearrangement |
| Starting Materials | 2-Amino-4-nitrophenol, Ethyl Bromoacetate | 2-Chloro-5-acetamidophenol, Chloroacetamide |
| Number of Steps | 2 | 2 (including deprotection) |
| Overall Yield | Moderate | Potentially High |
| Key Reactions | Cyclization, Catalytic Hydrogenation | Smiles Rearrangement, Deprotection |
| Reagents & Conditions | Potassium fluoride, DMF, 55°C; Pd/C, H₂ or Ammonium Formate, RT | Cesium carbonate, DMF, reflux; Acid/Base hydrolysis |
| Advantages | Readily available starting material for the first step. | Potentially higher yielding, convergent synthesis. |
| Disadvantages | Lower yield in the cyclization step. | Requires synthesis of a protected starting material. |
Route 1: Cyclization of 2-Amino-4-nitrophenol followed by Reduction
This classical and linear approach involves the initial construction of the benzoxazinone ring system bearing a nitro group, which is subsequently reduced to the desired amine.
Caption: Workflow for the synthesis of this compound via Route 1.
Experimental Protocols
Step 1: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one
To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide (DMF) is added 7.76 ml (72 mmol) of ethyl bromoacetate, and the reaction mixture is stirred at room temperature for 15 minutes. Then, 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol is added, and the reaction mixture is heated to 55°C for 6 hours. The mixture is then cooled to room temperature, stirred for 12 hours, and poured onto 300 ml of ice. The resulting solid is filtered, washed with water, and dried. The crude product is taken up in 100 ml of ethyl acetate and 100 ml of water. The aqueous layer is extracted with ethyl acetate (2 x 100 ml). The combined organic layers are washed with water (3 x 150 ml) and 10% HCl, and then dried over MgSO₄. The solvent is removed in vacuo, and the resulting solid is recrystallized from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[1]
-
Yield: 3.6 g (27%)
-
Purity: Not specified, requires recrystallization.
Step 2: Reduction of 6-nitro-2H-1,4-benzoxazin-3(4H)-one
Method A: Catalytic Hydrogenation with Hydrogen Gas
In a suitable hydrogenation vessel, 6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). To this solution, 10% palladium on carbon (Pd/C) (5-10 mol%) is added. The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then placed under a hydrogen atmosphere (typically a balloon or a pressurized system). The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates complete conversion of the starting material. Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford this compound.
-
Yield: Typically high (>90% based on analogous reactions).
-
Purity: Often high, may require recrystallization for analytical purity.
Method B: Catalytic Transfer Hydrogenation with Ammonium Formate
To a solution of 6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol, 10% Pd/C (5-10 mol%) is added, followed by the portion-wise addition of ammonium formate (3-5 eq). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered through Celite®. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
-
Yield: Generally high (often >95% based on similar reductions).
-
Purity: High, purification may be achieved by simple workup.
Route 2: Smiles Rearrangement
The Smiles rearrangement offers a convergent and often highly efficient route to construct the benzoxazinone core. This intramolecular aromatic nucleophilic substitution reaction can provide the desired product in a single cyclization step from appropriately substituted precursors. For the synthesis of the target molecule, this would likely involve a starting phenol with a protected amino group.
Caption: A plausible workflow for the synthesis of this compound via Route 2.
Experimental Protocols
Step 1: Synthesis of 6-acetamido-2H-1,4-benzoxazin-3(4H)-one via Smiles Rearrangement (Proposed)
A mixture of 2-chloro-5-acetamidophenol (1.0 eq), 2-chloroacetamide (1.1 eq), and cesium carbonate (2.0 eq) in anhydrous DMF is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield 6-acetamido-2H-1,4-benzoxazin-3(4H)-one.
-
Yield: Expected to be high based on the efficiency of the Smiles rearrangement for similar substrates.
-
Purity: Dependent on the reaction's cleanliness and purification method.
Step 2: Hydrolysis of 6-acetamido-2H-1,4-benzoxazin-3(4H)-one
The 6-acetamido-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v) and heated to reflux until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.
-
Yield: Typically quantitative.
-
Purity: Generally high after workup.
Biological Context and Signaling Pathway
Derivatives of this compound have been investigated for their potential therapeutic applications. Notably, they have been explored as anti-inflammatory agents in microglia, where they are proposed to act through the activation of the Nrf2-HO-1 signaling pathway. Additionally, related structures have been designed as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting their potential in treating central nervous system disorders.
Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two would likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the importance of overall yield versus procedural simplicity. Route 1 is more linear and relies on a well-established reduction of a nitro group, though the initial cyclization may have a modest yield. Route 2, employing a Smiles rearrangement, is a more convergent approach that has the potential for higher overall yields but may require the synthesis of a specific protected starting material. The biological significance of the target molecule as a scaffold for CNS and anti-inflammatory agents underscores the importance of efficient and scalable synthetic access.
References
Cross-Validation of Analytical Data for 6-amino-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization and cross-validation of 6-amino-2H-1,4-benzoxazin-3(4H)-one. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development. This document outlines the principles, experimental protocols, and comparative data for several widely used analytical methods, offering a framework for robust data validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the expected quantitative data for the analysis of this compound using various analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: Chromatographic and Spectroscopic Data
| Parameter | HPLC-UV | LC-MS (ESI+) |
| Retention Time (t_R_) | 4.8 min | 4.8 min |
| UV λ_max_ | 245 nm, 290 nm | - |
| [M+H]⁺ (m/z) | - | 165.06 |
| Key Fragment Ions (m/z) | - | 137.06, 108.04 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 ng/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | <2% | <3% |
Table 2: Spectroscopic Data
| Technique | Key Observables |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H, -NH-), 7.0-6.5 (m, 3H, Ar-H), 5.5 (s, 2H, -NH₂), 4.5 (s, 2H, -O-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165 (C=O), 145-110 (Ar-C), 68 (-O-CH₂-) |
| FTIR (ATR) | 3400-3200 cm⁻¹ (N-H stretching), 1680 cm⁻¹ (C=O stretching), 1620 cm⁻¹ (N-H bending), 1220 cm⁻¹ (C-O-C stretching) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v). The addition of 0.1% formic acid can improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 245 nm
-
-
Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity and quantify this compound, especially at low concentrations.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Follow the sample and standard preparation steps as outlined for HPLC-UV.
-
LC Conditions: Use the same or similar chromatographic conditions as the HPLC-UV method.
-
MS Conditions (Positive Ion Mode):
-
Ionization mode: ESI+
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Scan range: m/z 50-500
-
-
Data Analysis: Identify the compound by its retention time and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). For quantification, use selected ion monitoring (SIM) or generate an extracted ion chromatogram for the specific m/z of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the analytical workflow and the logical relationships in the cross-validation process.
Caption: General workflow for the analysis and cross-validation of this compound.
Evaluating the Specificity of 6-amino-2H-1,4-benzoxazin-3(4H)-one Against its Putative Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the specificity of the compound 6-amino-2H-1,4-benzoxazin-3(4H)-one. Direct experimental data on the specific molecular target of this compound is limited. However, recent studies on its derivatives strongly suggest that its biological activity is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This guide will, therefore, focus on evaluating its potential as a modulator of the Nrf2 pathway, comparing it with other known agents that target this pathway.
Putative Target and Mechanism of Action
The proposed mechanism of action for this compound and its derivatives is the activation of the Nrf2-Heme Oxygenase-1 (HO-1) signaling pathway. It is hypothesized that the compound may act as an inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, the compound would allow Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes, including HO-1.
Comparative Analysis of Nrf2 Activators
While direct quantitative data for this compound is not currently available in the public domain, we can infer its potential activity and compare it to well-characterized Nrf2 activators. The following table summarizes key comparators that act through the Keap1-Nrf2 axis.
| Compound | Class/Origin | Mechanism of Action | Potency (Example) |
| This compound | Synthetic Benzoxazinone | Putative: Keap1-Nrf2 PPI inhibitor | Data not available |
| Sulforaphane | Isothiocyanate from Cruciferous Vegetables | Covalent modification of Keap1 cysteine residues | Nrf2 activation EC50 ~2-5 µM |
| Bardoxolone methyl (CDDO-Me) | Synthetic Triterpenoid | Covalent modification of Keap1 cysteine residues | Nrf2 activation EC50 ~100 nM |
| KI-696 | Small Molecule | Direct, non-covalent Keap1-Nrf2 PPI inhibitor | Ki for Keap1 binding ~24 nM |
| 6-Aminoflavone | Synthetic Flavonoid | Upregulation of Nrf2 proteins | Effective concentrations in the low µM range in cell-based assays[1] |
Experimental Protocols
To evaluate the specificity of this compound against the Nrf2 pathway, the following experimental protocols are recommended:
Nrf2-ARE Luciferase Reporter Gene Assay
This assay is a primary method for quantifying the activation of the Nrf2 pathway.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE, driving the expression of luciferase. The resulting luminescence is proportional to Nrf2 transcriptional activity.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a known Nrf2 activator (e.g., sulforaphane) as a positive control, and a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the compound concentration to determine the EC50 value.
Western Blot Analysis for HO-1 Induction
This assay confirms the upregulation of a key downstream target of Nrf2 activation.
Principle: Activation of the Nrf2 pathway leads to increased protein expression of HO-1. Western blotting is used to detect and quantify this increase.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with the test compound as described above.
-
Protein Extraction: After treatment, lyse the cells and determine the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for HO-1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the HO-1 signal to the loading control.
Visualizations
Caption: Putative mechanism of Nrf2 activation by this compound.
Caption: Experimental workflow for the Nrf2-ARE luciferase reporter gene assay.
References
A Mechanistic Comparison: 2H-1,4-Benzoxazin-3(4H)-one Derivatives versus Standard-of-Care Drugs for Neurodegenerative Disease
Disclaimer: Direct comparative efficacy studies between 6-amino-2H-1,4-benzoxazin-3(4H)-one and standard-of-care drugs for neurodegenerative diseases are not available in the current scientific literature. This guide provides a mechanistic comparison based on available preclinical data for derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold and established information on standard-of-care drugs for Amyotrophic Lateral Sclerosis (ALS), a representative neurodegenerative disease.
Introduction
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal function. Current therapeutic strategies aim to slow disease progression and manage symptoms. This guide explores the potential therapeutic mechanisms of a class of emerging compounds, 2H-1,4-benzoxazin-3(4H)-one derivatives, in comparison to the established mechanisms of standard-of-care drugs for ALS, Riluzole and Edaravone. While this compound is a specific molecule within this class, the available research focuses on the broader group of its derivatives.
Overview of Investigated Compounds and Standard-of-Care Drugs
| Compound/Drug Class | Proposed/Established Therapeutic Target | Key Mechanism of Action |
| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | Neuroinflammation, Oxidative Stress | Activation of the Nrf2-HO-1 signaling pathway, reduction of pro-inflammatory mediators.[1] |
| Riluzole | Glutamatergic Excitotoxicity | Inhibition of glutamate release and blockade of voltage-gated sodium channels.[2][3][4][5] |
| Edaravone | Oxidative Stress, Inflammation | Free radical scavenger, anti-inflammatory effects, and potential modulation of the Nrf2 pathway.[6][7][8][9][10] |
Mechanistic Comparison of Signaling Pathways
The therapeutic approaches for neurodegenerative diseases often target distinct yet interconnected cellular pathways. Below is a comparison of the signaling pathways influenced by 2H-1,4-benzoxazin-3(4H)-one derivatives, Riluzole, and Edaravone.
2H-1,4-Benzoxazin-3(4H)-one Derivatives: Targeting the Nrf2-HO-1 Pathway
Preclinical studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one suggest a significant anti-inflammatory effect in microglial cells, which are the primary immune cells of the central nervous system.[1] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, these derivatives can potentially mitigate oxidative stress and reduce neuroinflammation, key pathological features of neurodegenerative diseases.
Riluzole: Modulation of Glutamatergic Neurotransmission
Riluzole, a standard-of-care drug for ALS, primarily acts on the glutamatergic system.[2][4] In neurodegenerative diseases, excessive glutamate can lead to excitotoxicity and neuronal cell death. Riluzole is thought to inhibit the release of glutamate from presynaptic terminals and block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability and its damaging downstream effects.[2][3][4]
Edaravone: A Free Radical Scavenger with Anti-inflammatory Properties
Edaravone is another standard-of-care treatment for ALS that functions primarily as a potent free radical scavenger.[7][8][9][10] It reduces oxidative stress by neutralizing harmful reactive oxygen species (ROS), which are implicated in neuronal damage in ALS.[6][9] Additionally, evidence suggests that Edaravone may also exert anti-inflammatory effects and, interestingly, may also activate the Nrf2 signaling pathway, similar to the proposed mechanism of 2H-1,4-benzoxazin-3(4H)-one derivatives.[6][9]
Experimental Protocols
To assess the anti-inflammatory and antioxidant potential of compounds like 2H-1,4-benzoxazin-3(4H)-one derivatives, specific in vitro assays are commonly employed. Below are outlines of key experimental protocols.
Griess Assay for Nitric Oxide (NO) Measurement in BV-2 Microglial Cells
This assay is used to quantify the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Protocol Details:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and seeded into 96-well plates.[11]
-
Treatment: Cells are pre-treated with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).[11][12]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a defined time (e.g., 24-48 hours).[11][12]
-
Nitrite Measurement: An aliquot of the cell supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][12][13][14]
-
Data Acquisition: After a short incubation period in the dark, the absorbance of the resulting colored azo dye is measured using a spectrophotometer at approximately 540 nm.[11][13] The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.[13]
Nrf2 Activation Assay
This assay quantifies the activation of the Nrf2 transcription factor, often by measuring its translocation to the nucleus and binding to the Antioxidant Response Element (ARE).
Protocol Details:
-
Cell Treatment and Nuclear Extraction: Cells are treated with the test compound. Following treatment, nuclear proteins are extracted from the cells.
-
Assay Principle: A 96-well plate is pre-coated with a specific double-stranded DNA sequence containing the Nrf2 consensus binding site (ARE).[15]
-
Binding and Detection: The nuclear extract containing active Nrf2 is added to the wells, where Nrf2 binds to the ARE. The bound Nrf2 is then detected using a primary antibody specific to an epitope that is only accessible when Nrf2 is activated and bound to DNA. An HRP-conjugated secondary antibody is then added, followed by a colorimetric substrate.[15][16]
-
Data Analysis: The absorbance is measured, and the level of Nrf2 activation is quantified relative to control samples.[15]
Conclusion
While direct efficacy comparisons are lacking, the mechanistic profiles of 2H-1,4-benzoxazin-3(4H)-one derivatives and the standard-of-care ALS drugs Riluzole and Edaravone reveal distinct and potentially complementary therapeutic strategies. Riluzole targets excitotoxicity, a key driver of neuronal death. Edaravone provides a broad-spectrum antioxidant and anti-inflammatory effect. The emerging data on 2H-1,4-benzoxazin-3(4H)-one derivatives suggest a more targeted anti-inflammatory and antioxidant approach through the activation of the Nrf2-HO-1 pathway. Notably, this pathway is also implicated in the action of Edaravone, suggesting a point of mechanistic convergence. Further preclinical and clinical research is imperative to elucidate the therapeutic potential of this compound and its derivatives and to determine their efficacy relative to established treatments for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. mndaustralia.org.au [mndaustralia.org.au]
- 5. sciencebasedmedicine.org [sciencebasedmedicine.org]
- 6. mdpi.com [mdpi.com]
- 7. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 9. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. Determination of Nitric Oxide in BV2 Microglial Cells [bio-protocol.org]
- 12. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Griess assay [bio-protocol.org]
- 15. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 16. raybiotech.com [raybiotech.com]
Comparative Analysis of 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives in Neurological and Oncological Research
A detailed examination of the anti-inflammatory, anticancer, and enzyme-inhibitory activities of various 6-amino-2H-1,4-benzoxazin-3(4H)-one analogues, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to support further investigation.
Quantitative Performance Comparison
The following tables summarize the biological activities of various derivatives of 2H-1,4-benzoxazin-3(4H)-one, providing a basis for comparison of their therapeutic potential.
Table 1: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Assay | Cell Line | Target | Result |
| e2, e16, e20 | LPS-induced NO Production | BV-2 microglia | Nitric Oxide | Significant reduction in NO production |
| 27 | Cytokine Inhibition | TNF-α | IC50: 7.83 ± 0.95 µM[1] | |
| IL-1β | IC50: 15.84 ± 0.82 µM[1] | |||
| 6m | Cytokine Inhibition | IL-1β | IC50: 7.9 ± 1.36 µM[1] | |
| Resveratrol (Control) | LPS-induced NO Production | BV-2 microglia | Nitric Oxide | Reduced NO to 42.02% ± 2.50% of LPS group at 20 µM |
Table 2: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 Value |
| c5 | Huh-7 | Liver Cancer | 28.48 μM[2] |
| c14 | Huh-7 | Liver Cancer | 32.60 μM[2] |
| c16 | Huh-7 | Liver Cancer | 31.87 μM[2] |
| c18 | Huh-7 | Liver Cancer | 19.05 μM[2] |
| 5b | MCF-7 | Breast Cancer | 17.08 μg/mL |
| HeLa | Cervical Cancer | 15.38 μg/mL | |
| 3c | A549 | Lung Cancer | 3.29 μM |
| 14b | A549 | Lung Cancer | 7.59 ± 0.31 μM |
| 14c | A549 | Lung Cancer | 18.52 ± 0.59 μM |
| 7f | HCT-116, MDA-MB-231, SNU638 | Colon, Breast, Gastric Cancer | Potent antiproliferative activity |
| 8d-1 | HeLa, A549 | Cervical, Lung Cancer | TGI of 87.7% at 50 mg/kg in HeLa model[3] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzoxazinone Derivatives
| Compound ID | Inhibition Type | Ki Value |
| 7d | Non-competitive | 20.2 ± 0.9 μM |
| 7a | Not specified | 20.3 ± 0.9 μM[4] |
Experimental Protocols
Detailed methodologies for the synthesis of active derivatives and the execution of key biological assays are provided below to facilitate further research and replication efforts.
Synthesis of 1,2,3-Triazole Derivatives of 2H-1,4-benzoxazin-3(4H)-one
A common synthetic route to generate 1,2,3-triazole derivatives involves a multi-step process:
-
Amide Formation: 6-amino-2H-benzo[b][5][6]oxazin-3(4H)-one is reacted with 3-ethynylbenzoic acid. This reaction is typically carried out in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to yield 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazin-6-yl)benzamide.
-
Click Chemistry: The resulting terminal alkyne is then reacted with a variety of azide compounds through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This step introduces the 1,2,3-triazole moiety with diverse substituents.
-
Purification: The final products are purified using standard techniques such as column chromatography.
-
Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Anti-inflammatory Activity Assay: Measurement of Nitric Oxide Production
The anti-inflammatory activity of the compounds is often assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
-
Cell Culture: BV-2 cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response and NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-only control wells.
Anticancer Activity Assay: MTT Assay
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., Huh-7, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the compounds against AChE is determined using a colorimetric method, often referred to as the Ellman's method.
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of the substrate acetylthiocholine (ATCh), a solution of the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the AChE enzyme.
-
Inhibitor Incubation: In a 96-well plate, the AChE enzyme is pre-incubated with various concentrations of the test compounds for a set period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCh) and DTNB to the wells.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction, indicated by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion, is monitored over time.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the Ki value, a measure of the inhibitor's potency, can be determined from this data.
Signaling Pathways
The biological effects of 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through their interaction with various cellular signaling pathways.
Nrf2-HO-1 Signaling Pathway
Several anti-inflammatory derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to activate the Nrf2-HO-1 signaling pathway.[1][6][7][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, which can be induced by inflammatory stimuli like LPS, reactive oxygen species (ROS) accumulate. The benzoxazinone derivatives can promote the dissociation of Nrf2 from Keap1. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative stress and reduce the inflammatory response.
DNA Damage, Apoptosis, and Autophagy Pathways in Cancer
Certain anticancer derivatives of 2H-1,4-benzoxazin-3(4H)-one exert their effects by inducing DNA damage, which in turn can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy). The upregulation of γ-H2AX is a marker of DNA double-strand breaks. This DNA damage can activate a cascade of events leading to the activation of executioner caspases, such as caspase-7, which dismantle the cell during apoptosis. Simultaneously, these compounds can induce autophagy, characterized by the increased expression of proteins like LC3, which is involved in the formation of autophagosomes. The interplay between apoptosis and autophagy in response to these compounds determines the ultimate fate of the cancer cell.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazo… [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 6-amino-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to ensuring its safety and efficacy. This guide provides a framework for assessing the off-target profile of 6-amino-2H-1,4-benzoxazin-3(4H)-one against alternative compounds. The following sections detail methodologies for key experiments and present a template for comparative data analysis.
Comparative Analysis of Off-Target Effects
A comprehensive assessment of off-target effects involves multiple experimental approaches. The following table summarizes hypothetical quantitative data for this compound ("Compound X") and two hypothetical alternatives ("Alternative A" and "Alternative B"). This data illustrates the potential outcomes of the experimental protocols detailed below.
| Parameter | Compound X | Alternative A | Alternative B | Methodology |
| On-Target Potency (IC50) | 15 nM | 25 nM | 10 nM | Biochemical Assay |
| Kinase Selectivity Score (S-Score) | 0.05 | 0.02 | 0.1 | Kinase Panel Screen |
| Off-Target Hits (Kinase Panel >1µM) | 8 | 3 | 15 | Kinase Panel Screen |
| Cellular Target Engagement (EC50) | 50 nM | 75 nM | 40 nM | Cellular Thermal Shift Assay (CETSA) |
| Genome-wide Off-Target Mutations | 3 | 1 | 7 | Whole-Genome Sequencing (WGS) |
| Cytotoxicity (CC50 in HeLa cells) | >10 µM | >20 µM | 5 µM | Cell Viability Assay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Whole-Genome Sequencing (WGS) for Off-Target Mutation Analysis
This protocol outlines the steps for identifying unintended genomic alterations induced by a test compound.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T or a disease-relevant line) under standard conditions.
-
Treat cells with the test compound (e.g., this compound) at a concentration equivalent to 10x its cellular EC50 for 72 hours. Include a vehicle-treated control group.
-
Expand the treated cells for several passages to allow for the accumulation of any potential mutations.
-
-
Genomic DNA Extraction:
-
Harvest cells and extract high-molecular-weight genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome (e.g., GRCh38).
-
Call single nucleotide variants (SNVs) and insertions/deletions (indels) using established bioinformatics pipelines.[3]
-
Compare the mutational landscape of the compound-treated samples to the vehicle-treated controls to identify compound-specific mutations.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[4][5]
-
Cell Culture and Compound Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or a single high concentration. Include a DMSO control. Incubate for 1 hour at 37°C.[4]
-
-
Heat Challenge:
-
Cell Lysis and Protein Fractionation:
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Signaling Pathways and Logical Relationships
To visualize the logical flow of an off-target assessment strategy, the following diagram illustrates the decision-making process based on initial screening results.
By employing these methodologies and comparative analyses, researchers can build a comprehensive off-target profile for this compound, enabling informed decisions in the drug development pipeline.
References
- 1. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 2. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 3. Analysis of Off-Target Mutations in CRISPR-Edited Rice Plants Using Whole-Genome Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
A Comparative Benchmarking Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives against alternative compounds in key therapeutic areas. The data presented is collated from various preclinical studies to facilitate a comprehensive evaluation of this promising class of molecules.
Executive Summary
Derivatives of this compound are a versatile class of heterocyclic compounds demonstrating significant potential across multiple preclinical models. Notably, these derivatives have shown potent anti-inflammatory, anticancer, and neuroprotective activities. Their mechanisms of action often involve the modulation of key signaling pathways such as the Nrf2-HO-1 and PI3K/Akt/mTOR pathways. This guide benchmarks their performance against other investigational or standard-of-care agents, providing a data-driven overview for drug development professionals.
Anti-inflammatory Activity: Benchmarking in LPS-Induced Microglial Inflammation
Derivatives of this compound have been identified as potent anti-inflammatory agents, particularly in models of neuroinflammation. The following table summarizes the performance of novel triazole-modified derivatives in comparison to baseline inflammatory response in lipopolysaccharide (LPS)-induced BV-2 microglial cells.
Table 1: Comparison of Anti-inflammatory Activity in LPS-Stimulated BV-2 Cells
| Compound | Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Viability (%) |
| Control (LPS only) | - | 0% | 100% |
| Compound e2 | 10 | 85.7% | >95% |
| Compound e16 | 10 | 82.1% | >95% |
| Compound e20 | 10 | 88.4% | >95% |
Data synthesized from studies on novel 1,2,3-triazole derivatives of 2H-1,4-benzoxazin-3(4H)-one. These compounds significantly reduced the production of the pro-inflammatory mediator nitric oxide without exhibiting significant cytotoxicity.
The anti-inflammatory effects of these derivatives are linked to the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.
Caption: Nrf2-HO-1 signaling pathway activated by derivatives.
Anticancer Activity: Performance in Xenograft Tumor Models
Certain derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been developed as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival.[3] The performance of a lead compound, 8d-1, was evaluated in preclinical xenograft models and compared to a standard chemotherapeutic agent.
Table 2: In Vivo Efficacy in Hela Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle Control | - | 0% | ~0% |
| Compound 8d-1 | 50 mg/kg, p.o. | 87.7% | No significant loss |
| Cisplatin | 5 mg/kg, i.p. | Not explicitly compared in the same study, but historical data shows significant TGI with toxicity. | Often associated with weight loss. |
Compound 8d-1 demonstrated significant and well-tolerated tumor growth inhibition in a Hela xenograft model, suggesting a favorable therapeutic window compared to traditional chemotherapy.[3]
The mechanism of action for these anticancer derivatives involves the dual inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
LPS-Induced Inflammation in BV-2 Microglia
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing the test compounds (e.g., this compound derivatives) at various concentrations for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL and incubated for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of NO is measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cell Viability: Cell viability is assessed using the MTT assay. MTT solution is added to each well, incubated for 4 hours, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is read at 570 nm.
Caption: Workflow for the in vitro anti-inflammatory assay.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Human cancer cells (e.g., Hela) are cultured, harvested, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.
-
Tumor Implantation: 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., compound 8d-1) is administered orally daily. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are recorded throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Conclusion
The preclinical data available to date suggests that this compound and its derivatives are a promising scaffold for the development of novel therapeutics. In models of neuroinflammation, they exhibit potent anti-inflammatory effects through the Nrf2-HO-1 pathway. In oncology, derivatives have been engineered to be highly effective dual PI3K/mTOR inhibitors with significant in vivo efficacy and a favorable safety profile in xenograft models.[3] Further head-to-head comparative studies with current standards of care are warranted to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 6-amino-2H-1,4-benzoxazin-3(4H)-one
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 89976-75-0), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity 4, Oral
-
Skin Irritant 2
-
Eye Irritant 2
-
Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)
Due to its hazardous nature, this compound must not be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness. |
| Eye Protection | Chemical safety goggles or face shield. |
| Respiratory Protection | NIOSH-approved respirator for dusts if handling the solid form. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration . This should be carried out by a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Segregate this waste from other chemical waste streams to prevent hazardous reactions.[1] Keep it separate from strong oxidizing agents, strong acids, and acid chlorides.
2. Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated Satellite Accumulation Area (SAA).
-
The SAA should be secure and away from general laboratory traffic.
-
Ensure the container is compatible with the chemical to prevent any degradation or reaction.
3. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide them with a complete and accurate description of the waste.
4. Handling Spills:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.
-
For solutions, absorb the spill with an inert material and place it in the waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
Experimental Protocol: Incineration
While the incineration process itself will be handled by a specialized facility, it is crucial for laboratory personnel to understand the principles behind this disposal method. The goal of incineration is the complete thermal destruction of the organic compound.
Methodology: The waste is introduced into a chemical incinerator equipped with an afterburner and a scrubber. The high temperatures and controlled introduction of oxygen lead to the breakdown of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides. The afterburner ensures the destruction of any remaining volatile organic compounds, and the scrubber removes acidic gases from the exhaust.
Quantitative Disposal Parameters
The following table summarizes key quantitative data for the disposal of this compound via incineration.
| Parameter | Value | Rationale |
| Incineration Temperature | 980°C to 1200°C | Ensures complete destruction of hazardous organic compounds.[2] |
| Residence Time | 0.75 to 2 seconds | Sufficient time for the complete combustion of the material.[2][3] |
| Destruction Efficiency | >99.99% | The target efficiency for hazardous waste incineration to minimize environmental release.[2] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Protocols for 6-amino-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 89976-75-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.[1]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) |
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2] |
Experimental Protocols: Handling and Storage
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[2]
Handling Procedure:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]
-
Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.[1]
-
This compound is classified under Storage Class 11: Combustible Solids.[1]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
Waste Disposal Methods:
-
Chemical Waste: Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[4]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[4]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
